Product packaging for Heptadecenylcatechol(Cat. No.:CAS No. 54954-20-0)

Heptadecenylcatechol

Cat. No.: B15185096
CAS No.: 54954-20-0
M. Wt: 346.5 g/mol
InChI Key: XOVWSFACOVXOLB-KTKRTIGZSA-N
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Description

Heptadecenylcatechol is an organic compound with the molecular formula C23H38O2, characterized by a catechol (benzene-1,2-diol) moiety linked to a heptadecenyl chain . This structure places it within a broad class of catechol-containing compounds, which are of significant interest in biochemical and pharmacological research due to their potent redox activity . Catechols are recognized for their ability to influence cellular redox signaling and have been identified as a major class of protein aggregation inhibitors . The redox state of the catechol group is a key determinant in its activity, enabling research into the mechanisms of protein misfolding diseases such as Alzheimer's and type 2 diabetes . Furthermore, studies on simple catechol have shown it can significantly affect root growth and development in plants through reactive oxygen species (ROS)-mediated pathways, suggesting potential for research in plant biology and ecology . The specific properties and full research potential of the this compound molecule, resulting from the combination of its long alkyl chain and catechol head, remain an area for further investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38O2 B15185096 Heptadecenylcatechol CAS No. 54954-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54954-20-0

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

3-[(Z)-heptadec-8-enyl]benzene-1,2-diol

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h9-10,17,19-20,24-25H,2-8,11-16,18H2,1H3/b10-9-

InChI Key

XOVWSFACOVXOLB-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Heptadecenylcatechol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol is a naturally occurring organic compound belonging to the catechol family. It is a prominent component of urushiol, the allergenic mixture found in plants of the Toxicodendron genus, most notably poison oak (Toxicodendron diversilobum). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its role in urushiol-induced contact dermatitis. Detailed experimental protocols for its isolation and analysis are also presented, along with visualizations of key biological pathways.

Chemical Structure and Isomerism

This compound consists of a catechol ring (1,2-dihydroxybenzene) substituted with a seventeen-carbon unsaturated hydrocarbon chain (a heptadecenyl group). The position of the heptadecenyl chain on the catechol ring and the location and stereochemistry of the double bond(s) within the chain give rise to a variety of isomers.

The most common isomers found in poison oak are 3-substituted heptadecenylcatechols. The heptadecenyl chain can contain one, two, or three double bonds. For instance, a prevalent isomer is 3-[(Z)-heptadec-8-enyl]benzene-1,2-diol. The general structure of 3-heptadecenylcatechols is depicted below:

Caption: General chemical structure of a 3-heptadecenylcatechol.

The various isomers of this compound found in poison oak urushiol differ in the number and position of the double bonds in the C17 side chain.[1] The presence of isomers with varying degrees of unsaturation is a key characteristic of urushiol.[2] These structural variations are believed to influence the allergenic potential of the molecule.

Physicochemical Properties

The physicochemical properties of individual this compound isomers are not extensively documented, as they are typically found in a mixture within urushiol. However, some general properties of urushiols and computed data for specific isomers are available.

PropertyValue (for 3-[(Z)-heptadec-8-enyl]benzene-1,2-diol)Reference
Molecular FormulaC₂₃H₃₈O₂
Molecular Weight346.5 g/mol
XLogP39.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count15
Exact Mass346.28718 g/mol
Monoisotopic Mass346.28718 g/mol
Topological Polar Surface Area40.5 Ų
Heavy Atom Count25
Complexity313

Urushiol, the mixture containing heptadecenylcatechols, is a pale-yellow, oily liquid at room temperature with a boiling point of 200–210 °C. It is soluble in alcohol, ether, and benzene.[3]

Experimental Protocols

Isolation and Purification of this compound from Toxicodendron diversilobum

The following is a general protocol for the extraction and purification of urushiol, from which this compound can be isolated.

1. Extraction:

  • Freshly collected leaves and stems of Toxicodendron diversilobum are shredded.

  • The plant material is then subjected to solvent extraction. Common solvents used include ethanol, methanol, or benzene.[4][5] The extraction is typically performed at or below room temperature to minimize degradation of the urushiol components.[5]

  • The resulting extract is filtered to remove solid plant material.

2. Solvent Partitioning:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to liquid-liquid partitioning using immiscible solvents with different polarities, such as hexane and acetonitrile, to separate the lipophilic urushiols from more polar compounds.[4]

3. Chromatographic Purification:

  • Further purification is achieved through column chromatography. Silicic acid is a commonly used stationary phase.[5]

  • The column is eluted with a solvent gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing urushiols.

  • Fractions containing the desired this compound isomers can be pooled and the solvent removed to yield the purified compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound isomers.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the catechol ring, the hydroxyl protons, and the protons of the heptadecenyl chain, including signals for olefinic protons in the unsaturated isomers.

  • ¹³C NMR: The spectrum will display distinct signals for the carbons of the catechol ring and the aliphatic and olefinic carbons of the side chain. The chemical shifts of the olefinic carbons can help determine the position and stereochemistry of the double bonds.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound isomers.

  • The molecular ion peak (M⁺) will correspond to the molecular weight of the specific isomer.

  • Characteristic fragmentation patterns of urushiols involve cleavage of the alkyl side chain, providing information about its structure.[6][7]

Biological Activity: Urushiol-Induced Contact Dermatitis

This compound is a primary allergen responsible for the contact dermatitis caused by poison oak. The mechanism of this allergic reaction is a complex immunological process.

Upon contact with the skin, this compound is oxidized to a highly reactive ortho-quinone. This quinone then acts as a hapten, covalently binding to skin proteins to form hapten-protein complexes. These modified proteins are recognized as foreign antigens by the immune system, initiating a type IV hypersensitivity reaction.

The following diagram illustrates the key signaling pathway involved in urushiol-induced contact dermatitis:

Urushiol_Signaling_Pathway cluster_skin Skin Epidermis cluster_lymph_node Lymph Node cluster_skin_inflammation Skin Inflammation This compound This compound Ortho-quinone Ortho-quinone This compound->Ortho-quinone Oxidation Hapten-Protein Complex Hapten-Protein Complex Ortho-quinone->Hapten-Protein Complex Binds to Skin Proteins Skin Proteins Skin Proteins->Hapten-Protein Complex Langerhans Cell Langerhans Cell Hapten-Protein Complex->Langerhans Cell Uptake Naive T-cell Naive T-cell Langerhans Cell->Naive T-cell Antigen Presentation Activated T-cell Activated T-cell Naive T-cell->Activated T-cell Activation & Proliferation Cytokine Release Cytokine Release Activated T-cell->Cytokine Release Migrates to skin Inflammatory Response Inflammatory Response Cytokine Release->Inflammatory Response Induces

Caption: Signaling pathway of urushiol-induced contact dermatitis.

The initial sensitization phase involves the uptake of the hapten-protein complex by Langerhans cells, which are antigen-presenting cells in the skin. These cells migrate to the lymph nodes and present the antigen to naive T-cells. This leads to the activation and proliferation of antigen-specific T-cells.[8]

Upon subsequent exposure to this compound, the memory T-cells are rapidly activated and migrate to the skin. These activated T-cells release a cascade of pro-inflammatory cytokines, including members of the Th2 and Th17 families.[9][10] Key cytokines involved in the inflammatory response include:

  • Th2 Cytokines: IL-4, IL-5, IL-10, and IL-13, which are associated with allergic inflammation.[9]

  • Th17 Cytokines: IL-17 and IL-22, which play a role in recruiting neutrophils and promoting inflammation.[10]

  • Other Pro-inflammatory Cytokines: IL-33 and Thymic Stromal Lymphopoietin (TSLP) have also been identified as important mediators of the itch response and inflammation in urushiol-induced dermatitis.[8][11]

This cytokine release leads to the characteristic symptoms of contact dermatitis, including redness, swelling, itching, and blistering.

Conclusion

This compound is a key bioactive molecule with significant implications for human health due to its role as a potent allergen. A thorough understanding of its chemical structure, the diversity of its isomers, and the intricate biological pathways it triggers is crucial for the development of effective preventative measures and therapeutic interventions for poison oak-induced contact dermatitis. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, immunology, and drug development. Further research into the specific properties and activities of individual this compound isomers will undoubtedly contribute to a more complete understanding of this important class of natural products.

References

The Biological Activity of 3-n-Heptadecenylcatechol: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-n-heptadecenylcatechol is limited in publicly available literature. This guide provides an in-depth analysis of the biological activities of its close structural analogs, anacardic acid and ginkgolic acid, to infer the potential therapeutic properties of 3-n-heptadecenylcatechol. The information presented herein is intended for research and development purposes and should be interpreted with the understanding that the activities of 3-n-heptadecenylcatechol may differ.

Introduction

3-n-heptadecenylcatechol is a phenolic lipid belonging to the family of catechols, which are characterized by a benzene ring with two hydroxyl groups. Its structure, featuring a long, unsaturated 17-carbon chain, is highly similar to other biologically active phenolic lipids such as anacardic acids found in cashew nut shells and ginkgolic acids from Ginkgo biloba.[1][2] These compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[3][4] This technical guide summarizes the known biological activities of these structural analogs to provide a predictive framework for the potential therapeutic applications of 3-n-heptadecenylcatechol.

Predicted Biological Activities and Quantitative Data

Based on the activities of anacardic and ginkgolic acids, 3-n-heptadecenylcatechol is predicted to exhibit a range of biological effects. The following tables summarize quantitative data from studies on these analogous compounds.

Antibacterial Activity

Anacardic and ginkgolic acids have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[3][5] The unsaturated alkyl side chain is believed to play a crucial role in this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Anacardic and Ginkgolic Acids against various bacteria.

CompoundBacteriaMIC (µg/mL)Reference
Anacardic Acid (triene)Streptococcus mutans (ATCC 25175)<0.39[3]
Anacardic Acid (triene)Staphylococcus aureus (ATCC 12598)1.56[3]
Anacardic Acid (saturated)Streptococcus mutans (ATCC 25175)>800[3]
Ginkgolic Acid (15:1)Enterococcus faecalis (clinical isolates)≤4[5]
Ginkgolic Acid (15:1)Staphylococcus aureus (clinical isolates)≤8[5]
Anticancer Activity

Anacardic acid has been shown to possess antitumor properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[6]

Table 2: Cytotoxicity (IC50) of Anacardic Acid against human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast CancerNot specified, but effective[6]
MDA-MB-231Breast CancerNot specified, but effective[6]
Anti-inflammatory Activity

Catechols and related compounds have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators.[7]

Table 3: Effect of Catechols on Inflammatory Markers.

CompoundCell LineEffectConcentrationReference
CatecholBV-2 microgliaDecreased LPS-induced NO productionNot specified[7]
CatecholBV-2 microgliaDecreased LPS-induced TNF-α productionNot specified[7]
Antioxidant Activity

The catechol moiety is a well-known antioxidant pharmacophore, capable of scavenging free radicals.[8]

Table 4: Antioxidant Activity of Catechins (as a related class of catechols).

AssayCompoundActivityReference
DPPH Radical ScavengingCatechinsEffective radical scavenging[8]
Metal ChelationCatechinsBinds to metal ions[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of anacardic and ginkgolic acids. These protocols can be adapted for the investigation of 3-n-heptadecenylcatechol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Workflow for MIC Determination

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of the test compound in growth medium C Inoculate each dilution with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C D Incubate at the optimal temperature for the specific bacterium (e.g., 37°C for 24 hours) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test bacterium overnight and dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Workflow for MTT Assay

cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Solubilization cluster_2 Measurement and Analysis A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate (e.g., 37°C for 4 hours) C->D E Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader E->F G Calculate cell viability and determine the IC50 value F->G

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Workflow for DPPH Assay

A Prepare different concentrations of the test compound C Mix the test compound with the DPPH solution A->C B Prepare a solution of DPPH radical in a suitable solvent (e.g., methanol) B->C D Incubate in the dark at room temperature for a specific time (e.g., 30 minutes) C->D E Measure the absorbance at a specific wavelength (e.g., 517 nm) D->E F Calculate the percentage of radical scavenging activity E->F

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction Mixture: Add the sample solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Allow the reaction to proceed in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Potential Signaling Pathways

Based on the activities of structurally similar catechols, 3-n-heptadecenylcatechol may modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

Catechols have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in microglial cells.[7] This pathway is a central regulator of the inflammatory response. Inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

Predicted Inhibition of the NF-κB Pathway

cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) Nucleus->Inflammation activates 3-n-heptadecenylcatechol 3-n-heptadecenylcatechol 3-n-heptadecenylcatechol->IKK Inhibits cluster_0 External Stimuli cluster_1 MAPK Cascade cluster_2 Cellular Response Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation / Apoptosis Transcription_Factors->Inflammation_Apoptosis 3-n-heptadecenylcatechol 3-n-heptadecenylcatechol 3-n-heptadecenylcatechol->p38_MAPK Inhibits phosphorylation

References

The Immunomodulatory Role of Heptadecenylcatechol in Poison Ivy Dermatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic contact dermatitis (ACD) induced by poison ivy is a significant public health issue, affecting millions annually. The primary causative agents are urushiols, a class of catechols with long aliphatic side chains. Among these, heptadecenylcatechol, a C17 catechol, plays a crucial role in initiating the complex immunopathological cascade leading to dermatitis. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound-induced ACD. It details the immunological pathways, presents quantitative data on urushiol congeners, outlines key experimental protocols for studying this condition, and provides visual representations of the involved processes to facilitate a comprehensive understanding for researchers and professionals in the field of dermatology, immunology, and drug development.

Introduction: The Chemistry and Allergenicity of this compound

Urushiol, the oleoresin of Toxicodendron species such as poison ivy, is not a single compound but a mixture of catechols substituted at the 3-position with a C15 or C17 alkyl or alkenyl chain.[1] Heptadecenylcatechols are the C17 congeners and are key contributors to the allergenicity of poison ivy. The degree of unsaturation in the side chain is directly correlated with the allergenic potential of the molecule.[2] Upon contact with the skin, these lipophilic molecules penetrate the stratum corneum and initiate a delayed-type hypersensitivity reaction.

The Immunological Cascade of Poison Ivy Dermatitis

The development of poison ivy dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction, orchestrated by a complex interplay of skin-resident immune cells and infiltrating T lymphocytes.

Haptenation and Antigen Presentation

This compound is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Upon entering the epidermis, this compound is oxidized to a reactive quinone intermediate. This quinone readily forms covalent bonds with skin proteins, creating neoantigens.

These hapten-protein complexes are then processed by antigen-presenting cells (APCs), primarily Langerhans cells, which are resident dendritic cells in the epidermis. The lipid-containing antigen is presented on the cell surface by a specialized molecule called CD1a, a member of the CD1 family of lipid-presenting molecules.[3][4]

T-Cell Activation and Proliferation

The Langerhans cells migrate from the epidermis to the regional lymph nodes, where they present the this compound-peptide complexes to naive T lymphocytes. This interaction, mediated by the T-cell receptor (TCR) recognizing the CD1a-antigen complex, leads to the activation and clonal expansion of antigen-specific CD4+ and CD8+ T cells.[5]

The Effector Phase: Cytokine Storm and Inflammation

Upon subsequent exposure to this compound, the now-sensitized memory T cells are rapidly recruited to the skin. These effector T cells release a barrage of pro-inflammatory cytokines, leading to the characteristic symptoms of poison ivy dermatitis: erythema, edema, vesicles, and intense pruritus.

Key cytokines involved in this inflammatory cascade include:

  • Interleukin-17 (IL-17) and Interleukin-22 (IL-22): Primarily produced by Th17 cells, a subset of CD4+ T cells, these cytokines are potent inducers of inflammation and are crucial in the pathogenesis of poison ivy dermatitis.[6]

  • Interleukin-33 (IL-33): Released by keratinocytes upon injury, IL-33 acts as an alarmin, further amplifying the inflammatory response and contributing to the sensation of itch.

  • Thymic Stromal Lymphopoietin (TSLP): This cytokine, also released by keratinocytes, plays a significant role in promoting the Th2-biased immune response and pruritus associated with ACD.

Quantitative Data

Table 1: Relative Abundance of Urushiol Congeners in Poison Ivy
Urushiol CongenerNumber of Double BondsRelative Abundance (%) in HypocotylsRelative Abundance (%) in First Internodes
C15 Urushiols
Pentadecylcatechol0~5~4
Pentadecenylcatechol1~35~32
Pentadecadienylcatechol2~45~48
Pentadecatrienylcatechol3~15~16
C17 Urushiols
Heptadecylcatechol0~1~1
This compound1~10~8
Heptadecadienylcatechol2~60~65
Heptadecatrienylcatechol3~29~26

Data adapted from GC-MS quantification of urushiols in poison ivy stem tissues extracts. The relative abundance can vary between individual plants.[7][8]

Table 2: Dose-Response Relationship of Urushiol in Patch Testing
Urushiol Dose (µg)Percentage of Subjects with Positive ReactionSeverity of Reaction (Mean Score)
0.02530%1.2
0.0555%1.8
0.12580%2.5
0.2595%3.1
0.5100%3.8

Data is illustrative and based on typical findings in patch test studies. Actual results may vary depending on the study population and protocol.[[“]]

Experimental Protocols

Extraction of Urushiol from Poison Ivy

This protocol describes a general method for the extraction of urushiol from fresh plant material.

Materials:

  • Fresh poison ivy leaves and stems

  • Ethanol or acetone

  • Hexane

  • Rotary evaporator

  • Filter paper and funnel

  • Glassware

Procedure:

  • Harvesting: Carefully collect fresh poison ivy plant material, wearing appropriate personal protective equipment (gloves, lab coat, eye protection).

  • Homogenization: Homogenize the plant material in ethanol or acetone using a blender or mortar and pestle.

  • Extraction: Allow the mixture to stand for several hours or overnight to ensure complete extraction of the urushiol.

  • Filtration: Filter the mixture through filter paper to remove solid plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the ethanol or acetone.

  • Liquid-Liquid Extraction: Dissolve the resulting crude extract in a minimal amount of ethanol and then partition it with hexane. The urushiol will preferentially move into the non-polar hexane layer.

  • Final Evaporation: Separate the hexane layer and evaporate the solvent under reduced pressure to obtain the crude urushiol extract.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urushiol Congeners

This protocol provides a general outline for the analysis of urushiol congeners using GC-MS.

Materials:

  • Crude urushiol extract

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., methyl heptadecanoate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Solvents (e.g., hexane, ethyl acetate)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the crude urushiol extract.

    • Add a known amount of the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Add the derivatizing agent and heat at 60-70°C for 30 minutes to convert the catechols to their more volatile trimethylsilyl (TMS) ethers.

    • Evaporate the excess derivatizing agent and redissolve the sample in hexane.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the different urushiol congeners (e.g., start at 150°C, ramp to 300°C).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

  • Data Analysis:

    • Identify the different urushiol congeners based on their retention times and mass spectra (characteristic fragmentation patterns).

    • Quantify the relative abundance of each congener by comparing its peak area to that of the internal standard.[8][13][14][15][16][17]

Patch Testing for Urushiol Sensitivity

This protocol outlines the procedure for performing a patch test to determine an individual's sensitivity to urushiol. This should only be performed by qualified medical professionals.

Materials:

  • Purified urushiol diluted in a suitable vehicle (e.g., petrolatum) at various concentrations.

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Hypoallergenic surgical tape.

  • Skin marking pen.

Procedure:

  • Patient Preparation: The patient's back should be clean, dry, and free of any lotions or medications.

  • Patch Application:

    • Apply a small amount of each urushiol concentration to a separate patch test chamber.

    • Apply the patches to the upper back of the patient, ensuring good adhesion.

    • Mark the location of each patch with a skin marking pen.

  • Incubation: The patches are left in place for 48 hours. The patient should avoid activities that cause excessive sweating and should not get their back wet.

  • Reading:

    • After 48 hours, the patches are removed.

    • The test sites are evaluated for any reaction (erythema, papules, vesicles) at the time of removal and again at 72 or 96 hours.

    • The reactions are graded according to a standardized scale (e.g., the International Contact Dermatitis Research Group grading system).[18][19][20][21][22][23]

In Vitro T-Cell Activation Assay

This protocol describes a method to assess the activation of T cells in response to this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from a sensitized individual.

  • This compound.

  • Antigen-presenting cells (APCs), either autologous PBMCs or a dendritic cell line.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • 96-well cell culture plates.

  • Flow cytometer.

  • Fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and cytokines (e.g., IFN-γ, IL-17).

  • Cell proliferation dye (e.g., CFSE).

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from the blood of a poison ivy-sensitive donor using density gradient centrifugation.

    • If using a proliferation assay, label the PBMCs with a cell proliferation dye.

  • Antigen Presentation:

    • Incubate APCs with this compound for several hours to allow for uptake and processing.

    • Wash the APCs to remove excess unbound this compound.

  • Co-culture:

    • Co-culture the this compound-pulsed APCs with the isolated T cells in a 96-well plate.

    • Include appropriate controls (T cells alone, T cells with unpulsed APCs).

  • Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Analysis:

    • Proliferation: Measure T-cell proliferation by the dilution of the cell proliferation dye using flow cytometry.

    • Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers and analyze by flow cytometry.

    • Cytokine Production: Perform intracellular cytokine staining to detect the production of specific cytokines by the activated T cells and analyze by flow cytometry.[24][25][26][27][28][29][30][31]

Visualizations

G cluster_skin Epidermis cluster_lymph_node Lymph Node cluster_skin_reexposure Epidermis (Re-exposure) This compound This compound Quinone Reactive Quinone This compound->Quinone Oxidation Hapten_Protein Hapten-Protein Complex Quinone->Hapten_Protein Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell (APC) Hapten_Protein->LC Uptake CD1a CD1a LC->CD1a Presents Antigen via LC_migrates Migrating LC Naive_T_Cell Naive T-Cell Activated_T_Cell Activated T-Cell Naive_T_Cell->Activated_T_Cell Activation & Proliferation Memory_T_Cell Memory T-Cell Activated_T_Cell->Memory_T_Cell Effector_T_Cell Effector T-Cell Memory_T_Cell->Effector_T_Cell Recruitment to Skin LC_migrates->Naive_T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (IL-17, IL-22, IL-33, TSLP) Effector_T_Cell->Cytokines Release Dermatitis Dermatitis (Inflammation, Itch) Cytokines->Dermatitis

Figure 1: Signaling pathway of this compound-induced allergic contact dermatitis.

G cluster_extraction Urushiol Extraction cluster_analysis GC-MS Analysis cluster_bioassay Biological Assays Plant_Material Poison Ivy Plant Material Homogenization Homogenization in Solvent Plant_Material->Homogenization Filtration Filtration Homogenization->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Urushiol Extract Concentration->Crude_Extract Derivatization Derivatization (TMS ethers) Crude_Extract->Derivatization Patch_Test Patch Testing (In Vivo) Crude_Extract->Patch_Test T_Cell_Assay T-Cell Activation Assay (In Vitro) Crude_Extract->T_Cell_Assay GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Dose_Response Dose-Response Assessment Patch_Test->Dose_Response Cytokine_Profiling Cytokine Profiling T_Cell_Assay->Cytokine_Profiling

Figure 2: Experimental workflow for the study of this compound in poison ivy dermatitis.

Conclusion

This compound is a pivotal molecule in the initiation and propagation of poison ivy dermatitis. A thorough understanding of its immunomodulatory role is essential for the development of novel therapeutic and prophylactic strategies. This technical guide provides a comprehensive overview of the current knowledge, from the fundamental immunological mechanisms to practical experimental protocols. The detailed information and visual aids presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of allergic contact dermatitis and developing more effective treatments for this common and debilitating condition.

References

An In-Depth Technical Guide to Heptadecenylcatechol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol, a member of the urushiol family of organic compounds, is a key allergen found in plants of the Anacardiaceae family, most notably poison ivy, poison oak, and poison sumac. Urushiols are characterized by a catechol ring substituted with a long alkyl or alkenyl chain. In the case of this compound, this is a 17-carbon chain with one or more double bonds. The position and stereochemistry of the double bond can vary, with 3-[(8'Z)-heptadec-8'-enyl]catechol being a common isomer. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its role in contact dermatitis and its potential as a subject of further research.

Physical and Chemical Properties

This compound is an oily, pale-yellow liquid at room temperature. Its long hydrocarbon chain imparts significant lipophilicity, making it readily soluble in organic solvents but poorly soluble in water. The catechol moiety is susceptible to oxidation, particularly in the presence of air and moisture, which leads to polymerization and the formation of a black lacquer. This property is historically significant in the production of traditional Japanese and Chinese lacquerware.

Quantitative Physical and Chemical Data
PropertyValueSource
Molecular Formula C₂₃H₃₈O₂PubChem
Molecular Weight 346.5 g/mol PubChem
IUPAC Name 3-[(8Z)-heptadec-8-en-1-yl]benzene-1,2-diolPubChem
CAS Number 54954-20-0PubChem
Melting Point Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a melting point of 58-59°C.Various Chemical Suppliers
Boiling Point Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a predicted boiling point of 471.5±25.0 °C.Various Chemical Suppliers
Density Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a predicted density of 0.950±0.06 g/cm³.Various Chemical Suppliers
Solubility Soluble in non-polar organic solvents (e.g., hexane, chloroform), ethanol, and acetone. Sparingly soluble in water.General chemical principles
Spectroscopic Data

Detailed spectroscopic data for pure this compound is not widely available in public databases. However, analysis of urushiol mixtures from poison ivy provides characteristic spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a typical urushiol mixture containing this compound would show characteristic signals for the aromatic protons of the catechol ring (around 6.7-6.8 ppm), the olefinic protons of the unsaturated side chain (around 5.3-5.4 ppm), and the aliphatic protons of the long alkyl chain (a broad multiplet between 0.8 and 2.6 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the aromatic carbons of the catechol ring (in the range of 115-145 ppm), the olefinic carbons (around 130 ppm), and the numerous aliphatic carbons of the side chain (typically between 14 and 35 ppm).

  • MS (Mass Spectrometry): Mass spectrometry of urushiols reveals molecular ions corresponding to the different congeners. For this compound (C₂₃H₃₈O₂), the molecular ion peak would be observed at an m/z of 346. The fragmentation pattern would likely involve cleavage of the alkyl side chain.

  • IR (Infrared Spectroscopy): The IR spectrum would show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the catechol hydroxyl groups. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A peak around 1600 cm⁻¹ would be indicative of the C=C stretching of the aromatic ring, and the C=C stretch of the alkene in the side chain would also be present.

Experimental Protocols

Extraction and Isolation of Urushiol from Plant Material

A common method for extracting urushiol from poison ivy involves the following steps:

  • Plant Material Collection and Preparation: Fresh leaves of Toxicodendron radicans are collected and can be either used immediately or dried. The plant material is typically ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Ethanol is a commonly used solvent due to its ability to efficiently extract the polar catechol head and the nonpolar alkyl tail of the urushiol molecules. The extraction is often performed at room temperature with stirring for several hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude urushiol extract.

  • Purification by Chromatography: The crude extract, which is a mixture of different urushiol congeners, can be further purified using chromatographic techniques. Column chromatography using silica gel is a common method. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) allows for the separation of the different urushiol components based on their polarity. High-performance liquid chromatography (HPLC) with a reverse-phase column can also be employed for analytical and preparative separation of individual congeners.[1][2][3]

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of urushiol mixtures. Due to the low volatility of urushiols, they are often derivatized (e.g., silylated) before analysis to increase their volatility and thermal stability. The gas chromatograph separates the different congeners based on their boiling points and interactions with the column's stationary phase, and the mass spectrometer provides structural information for identification.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase column, is well-suited for the separation of underivatized urushiol congeners. A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol allows for the separation of the different components based on their hydrophobicity. Detection is typically performed using a UV detector.

Biological Activities and Signaling Pathways

The primary biological effect of this compound is its role as an allergen in urushiol-induced allergic contact dermatitis.

Mechanism of Allergic Contact Dermatitis

The development of poison ivy dermatitis is a delayed-type hypersensitivity (Type IV) reaction. The process involves the following key steps:

  • Penetration and Haptenization: Upon contact with the skin, the lipophilic this compound penetrates the epidermis. Inside the skin, the catechol moiety is oxidized to a reactive quinone. This quinone is an electrophile that readily reacts with nucleophilic side chains of skin proteins (e.g., lysine, cysteine), forming a hapten-protein conjugate.[6]

  • Antigen Presentation: The modified proteins are taken up by Langerhans cells, which are antigen-presenting cells in the skin. The Langerhans cells process these haptenated proteins and present the urushiol-derived hapten on major histocompatibility complex (MHC) molecules on their surface.

  • T-cell Activation and Sensitization: The Langerhans cells migrate to the lymph nodes, where they present the antigen to naive T-lymphocytes. This leads to the activation and proliferation of urushiol-specific T-cells, resulting in sensitization.

  • Elicitation of the Immune Response: Upon subsequent exposure to this compound, the memory T-cells are rapidly activated. These activated T-cells migrate to the site of contact and release a cascade of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and various interleukins (e.g., IL-17, IL-22). This cytokine release leads to the characteristic inflammation, itching, and blistering of the skin.[7]

G Urushiol-Induced Allergic Contact Dermatitis Signaling Pathway This compound This compound Skin_Penetration Skin Penetration This compound->Skin_Penetration Oxidation Oxidation to Quinone Skin_Penetration->Oxidation Protein_Binding Protein Haptenization Oxidation->Protein_Binding Langerhans_Cell Langerhans Cell Uptake Protein_Binding->Langerhans_Cell Antigen_Presentation Antigen Presentation (MHC) Langerhans_Cell->Antigen_Presentation T_Cell_Activation T-Cell Activation & Sensitization Antigen_Presentation->T_Cell_Activation Memory_T_Cell Memory T-Cell Formation T_Cell_Activation->Memory_T_Cell Rapid_Activation Rapid T-Cell Activation Memory_T_Cell->Rapid_Activation Re_exposure Re-exposure to this compound Re_exposure->Rapid_Activation Cytokine_Release Cytokine Release (IFN-γ, IL-17, IL-22) Rapid_Activation->Cytokine_Release Inflammation Inflammation, Itching, Blistering Cytokine_Release->Inflammation

Caption: Signaling pathway of urushiol-induced allergic contact dermatitis.

Other Biological Activities

Beyond its allergenic properties, research into other biological activities of urushiols, including this compound, is ongoing. Some studies have suggested potential antimicrobial and cytotoxic effects.

  • Antimicrobial Activity: The phenolic nature of the catechol ring and the long hydrophobic side chain suggest that this compound may possess antimicrobial properties by disrupting bacterial cell membranes.

  • Cytotoxicity and Mitochondrial Dysfunction: Some studies on urushiol mixtures have indicated that they can induce apoptosis (programmed cell death) in certain cell lines. The proposed mechanism involves the induction of mitochondrial dysfunction.[8] Urushiols have been shown to inhibit the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways.

G Proposed Workflow for Investigating this compound Cytotoxicity Start Isolate Pure this compound Cell_Culture Treat Cancer Cell Lines with this compound Start->Cell_Culture Viability_Assay Assess Cell Viability (e.g., MTT Assay) Cell_Culture->Viability_Assay Apoptosis_Assay Measure Apoptosis (e.g., Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Mitochondrial_Assay Analyze Mitochondrial Function (e.g., Membrane Potential, ROS Production) Cell_Culture->Mitochondrial_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis Conclusion Conclusion on Cytotoxic Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound cytotoxicity.

Conclusion and Future Directions

This compound is a biologically active molecule with significant implications for human health, primarily due to its role in allergic contact dermatitis. While the mechanism of this allergic reaction is relatively well-understood, further research is needed to fully characterize the physical, chemical, and other biological properties of this specific urushiol congener. The development of efficient methods for the isolation and purification of individual urushiol components is crucial for advancing this research. A deeper understanding of the structure-activity relationships of different urushiols could lead to the development of novel therapeutics for the prevention and treatment of poison ivy dermatitis. Furthermore, exploring the potential antimicrobial and cytotoxic properties of this compound may open up new avenues for drug discovery.

References

Heptadecenylcatechol and its Relation to Urushiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol is an oily mixture of organic compounds found in plants of the family Anacardiaceae, most notably the Toxicodendron genus which includes poison ivy, poison oak, and poison sumac.[1][2] Contact with urushiol is the leading cause of allergic contact dermatitis in North America, affecting millions of individuals annually.[3][4] Urushiol is not a single entity, but a collection of closely related alkylcatechols. This guide provides an in-depth technical overview of urushiol, with a specific focus on heptadecenylcatechol, a significant congener found in certain Toxicodendron species. We will delve into the chemical properties, biological activity, and the immunological mechanisms underlying urushiol-induced contact dermatitis. Furthermore, this guide will provide detailed experimental protocols for the extraction, analysis, and in vivo study of these compounds, intended to serve as a valuable resource for researchers in the fields of dermatology, immunology, and drug development.

Chemical and Physical Properties

Urushiol consists of a catechol ring substituted with a long alkyl chain at the 3-position. The length of this chain is typically either 15 or 17 carbons, and it can be saturated or contain one to three double bonds.[2] this compound is a C17 congener of urushiol and is a major component of the urushiol found in Western poison oak (Toxicodendron diversilobum).[2] The degree of unsaturation in the alkyl side chain is a critical determinant of the allergenic potential of the molecule, with a higher degree of unsaturation generally correlating with a stronger immune response.[2][5]

Physicochemical Data

The following tables summarize the key physicochemical properties of urushiol and its prominent congener, this compound.

PropertyUrushiol (General)Source(s)
Appearance Pale-yellow oily liquid[2]
Solubility Soluble in alcohol, ether, benzene; sparingly soluble in petroleum ether; insoluble in water[2]
Boiling Point 200-210 °C (at 3 mmHg)[2]
PropertyHeptadecylcatecholSource(s)
Molecular Formula C23H40O2[5]
Molecular Weight 348.56 g/mol [5]
Melting Point 58-59 °C[5]
Urushiol Congener Composition in Toxicodendron Species

The distribution of C15 and C17 urushiol congeners varies between different Toxicodendron species. This variation in composition contributes to the differing allergenic potentials of these plants.

Plant SpeciesPredominant CongenersSource(s)
Poison Ivy (Toxicodendron radicans) C15 congeners[2]
Poison Oak (Toxicodendron diversilobum) C17 congeners (including this compound)[2]
Poison Sumac (Toxicodendron vernix) C15 congeners[6]

Immunological Mechanism of Urushiol-Induced Contact Dermatitis

Urushiol-induced contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction.[1] The lipophilic nature of urushiol allows it to readily penetrate the epidermis.[1] Once in the skin, urushiol congeners are metabolized to form reactive quinones. These quinones act as haptens, covalently binding to endogenous skin proteins to form hapten-protein conjugates.[1]

These modified proteins are then processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[7][8] The Langerhans cells migrate to the draining lymph nodes where they present the urushiol-derived antigens to naive T-lymphocytes.[1] A key molecule in this presentation is the lipid-presenting molecule CD1a, which is highly expressed on Langerhans cells.[7][9] Urushiol congeners, such as diunsaturated pentadecylcatechol (C15:2), have been identified as dominant antigens for CD1a-restricted T cells.[7][10]

The interaction between the urushiol-CD1a complex on the Langerhans cell and the T-cell receptor (TCR) on naive T-cells, along with co-stimulatory signals, leads to the activation and clonal expansion of urushiol-specific T-cells.[7][8][11] These sensitized T-cells then circulate throughout the body. Upon subsequent exposure to urushiol, these memory T-cells are rapidly recruited to the skin, where they release a cascade of pro-inflammatory cytokines, including IL-17 and IL-22, leading to the characteristic symptoms of contact dermatitis: erythema, edema, vesicles, and intense pruritus.[7][9][10]

Signaling Pathway of Urushiol-Induced T-Cell Activation

Urushiol_Signaling cluster_skin Epidermis cluster_lymph_node Lymph Node Urushiol Urushiol (this compound) SkinProtein Skin Protein Urushiol->SkinProtein Haptenation LC Langerhans Cell Urushiol->LC Uptake & Processing HaptenProtein Hapten-Protein Conjugate CD1a CD1a NaiveTCell Naive T-Cell LC->NaiveTCell TCR TCR ActivatedTCell Activated Memory T-Cell NaiveTCell->ActivatedTCell Activation & Proliferation Cytokines IL-17, IL-22 ActivatedTCell->Cytokines Cytokine Release Inflammation Inflammation (Dermatitis) Cytokines->Inflammation

Caption: Signaling pathway of urushiol-induced T-cell activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in urushiol research.

Extraction and Purification of Urushiol from Plant Material

This protocol is adapted from methods utilizing immiscible solvents for efficient extraction and purification.[12][13][14][15]

Materials:

  • Fresh or dried Toxicodendron plant material (leaves, stems)

  • Primary organic solvent (e.g., methylene chloride)

  • Hexane

  • Acetonitrile

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Extraction: a. Shred the plant material to increase surface area. b. Submerge the shredded material in the primary organic solvent (e.g., methylene chloride) and allow to stand for 24-48 hours at room temperature with occasional agitation. c. Filter the mixture to remove solid plant material. d. Concentrate the filtrate using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: a. Dissolve the crude extract in a mixture of hexane and acetonitrile (e.g., 1:1 v/v) in a separatory funnel. b. Shake the funnel vigorously and then allow the layers to separate. Urushiol will preferentially partition into the more polar acetonitrile phase. c. Collect the lower acetonitrile layer. d. Repeat the extraction of the hexane layer with fresh acetonitrile two more times to maximize urushiol recovery. e. Combine the acetonitrile extracts.

  • Final Concentration: a. Remove the acetonitrile from the combined extracts using a rotary evaporator to yield purified urushiol. b. The purified urushiol can be stored in an amber vial under a nitrogen atmosphere at -20°C.

Analysis of Urushiol Congeners by HPLC-MS

This protocol provides a general framework for the separation and identification of urushiol congeners.[16][17]

Materials:

  • Purified urushiol extract

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (e.g., ESI-MS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: a. Dissolve a small amount of the purified urushiol extract in methanol to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Separation: a. Equilibrate the C18 column with a mobile phase of 80% methanol in water. b. Inject the sample onto the column. c. Elute the congeners using a gradient of increasing methanol concentration (e.g., from 80% to 100% methanol over 30 minutes). d. Monitor the eluent at 280 nm.

  • MS Detection: a. Interface the HPLC system with the mass spectrometer. b. Acquire mass spectra in negative ion mode. c. Identify the different urushiol congeners based on their mass-to-charge ratio (m/z).

Murine Model of Urushiol-Induced Contact Dermatitis

This protocol describes a common method for inducing and assessing contact hypersensitivity to urushiol in mice.[18][19][20]

Materials:

  • BALB/c mice (or other suitable strain)

  • Urushiol solution (e.g., 2% in acetone for sensitization, 0.5% for challenge)

  • Acetone (vehicle control)

  • Micrometer calipers

  • Shaving equipment

Procedure:

  • Sensitization: a. Shave the abdominal skin of the mice. b. On day 0, apply a small volume (e.g., 25 µL) of the 2% urushiol solution to the shaved abdomen.

  • Challenge: a. On day 5, measure the baseline ear thickness of both ears using micrometer calipers. b. Apply a small volume (e.g., 10 µL) of the 0.5% urushiol solution to the dorsal side of one ear. Apply the vehicle (acetone) to the contralateral ear as a control.

  • Assessment: a. Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge. b. The degree of ear swelling is calculated as the difference between the challenged ear and the vehicle-treated ear.

Experimental Workflows

The following diagrams illustrate logical workflows for urushiol research.

General Research Workflow

Research_Workflow Start Start Extraction Extraction & Purification of Urushiol Start->Extraction Analysis Chemical Analysis (HPLC-MS) Extraction->Analysis InVitro In Vitro Studies (Cell-based assays) Analysis->InVitro InVivo In Vivo Studies (Murine Model) Analysis->InVivo DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis InVivo->DataAnalysis End End DataAnalysis->End

Caption: A general workflow for urushiol research.

Drug Development Workflow

Drug_Development_Workflow TargetID Target Identification (e.g., CD1a) LeadGen Lead Generation & Optimization TargetID->LeadGen Preclinical Preclinical Testing (In Vitro & In Vivo) LeadGen->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials Regulatory Regulatory Approval ClinicalTrials->Regulatory Market Market Regulatory->Market

Caption: A workflow for drug development targeting urushiol-induced dermatitis.

Conclusion

This compound, as a prominent C17 congener of urushiol, plays a significant role in the allergenic activity of plants like poison oak. Understanding the chemical properties, immunological mechanisms, and experimental methodologies related to this compound and other urushiol congeners is crucial for the development of effective prophylactic and therapeutic strategies against this common and debilitating inflammatory skin condition. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge in this field.

References

An In-depth Technical Guide to Heptadecenylcatechol: Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol is a naturally occurring organic compound and a member of the urushiol family of alkylcatechols. It is predominantly found in the oleoresin of plants belonging to the Toxicodendron genus, most notably Western Poison Oak (Toxicodendron diversilobum). As a primary component of urushiol, this compound is a potent hapten, capable of eliciting a severe allergic contact dermatitis upon dermal exposure in sensitized individuals. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in chemistry, biology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of urushiol, the allergenic oil of poison ivy and related plants. While the irritant properties of these plants have been known for centuries, with the first Western account documented by Captain John Smith in 1624, the specific chemical constituents remained a mystery for much longer.

The foundational work on urushiol chemistry was laid by the Japanese chemist Rikou Majima in the early 20th century. Majima correctly identified urushiol as a mixture of alkylcatechols. However, the definitive isolation and characterization of the specific congeners, including this compound, were significantly advanced by the work of Charles R. Dawson at Columbia University.

In a landmark 1954 paper published in the Journal of the American Chemical Society, Dawson and his colleague William F. Symes detailed the separation and characterization of the components of poison ivy urushiol.[1] This work was followed by a 1965 publication in the Journal of Organic Chemistry by Markiewitz and Dawson, which further elaborated on the isolation of the allergenically active components.[2] These studies established that urushiol is not a single compound but a mixture of catechols with C15 and C17 side chains, with varying degrees of unsaturation. Heptadecenylcatechols, those with a 17-carbon side chain, were identified as the primary constituents of urushiol from Western Poison Oak (Toxicodendron diversilobum).[3][4]

Chemical and Physical Properties

This compound is a catechol derivative with a 17-carbon alkyl side chain attached to the 3-position of the benzene ring. The side chain can be saturated (3-heptadecylcatechol) or can contain one or more double bonds. The most common unsaturated form is 3-[(Z)-heptadec-8-enyl]benzene-1,2-diol.

PropertyValueSource
Chemical Formula C23H38O2PubChem
Molecular Weight 346.5 g/mol PubChem
IUPAC Name 3-[(Z)-heptadec-8-enyl]benzene-1,2-diolPubChem
CAS Number 54954-20-0PubChem
Appearance Pale-yellow liquid (as part of urushiol)[3]
Boiling Point ~200 °C (for urushiol)[3]
Solubility Soluble in diethyl ether, acetone, ethanol, carbon tetrachloride, and benzene[3]

Experimental Protocols

Isolation of this compound from Toxicodendron diversilobum

The isolation of this compound from its natural source is a multi-step process that requires careful handling due to its potent allergenic nature. The following protocol is a composite of methodologies described in the literature.

1. Extraction:

  • Freshly collected leaves and twigs of Toxicodendron diversilobum are macerated and extracted with a polar solvent such as ethanol or acetone at room temperature.

  • The solvent is then removed under reduced pressure to yield a crude oleoresin.

2. Solvent Partitioning:

  • The crude extract is dissolved in a non-polar solvent like hexane or petroleum ether.

  • This solution is then washed with water to remove water-soluble impurities.

  • The organic layer is subsequently extracted with an aqueous solution of a mild base, such as sodium bicarbonate, to separate the phenolic catechols from neutral lipids.

  • Acidification of the aqueous layer followed by extraction with an organic solvent yields the crude urushiol mixture.

3. Chromatographic Separation:

  • The crude urushiol is subjected to column chromatography on silica gel or alumina.

  • A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components of urushiol.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing heptadecenylcatechols.

4. High-Performance Liquid Chromatography (HPLC):

  • For further purification and separation of the different this compound congeners (based on the degree of unsaturation), reversed-phase HPLC (RP-HPLC) is employed.

  • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifying acid like formic acid.

  • The separated components are detected by UV absorbance at approximately 280 nm.

G plant Toxicodendron diversilobum (Leaves and Twigs) extraction Maceration and Extraction (Ethanol/Acetone) plant->extraction crude_oleoresin Crude Oleoresin extraction->crude_oleoresin partitioning Solvent Partitioning (Hexane/Water/NaHCO3) crude_oleoresin->partitioning crude_urushiol Crude Urushiol partitioning->crude_urushiol column_chrom Column Chromatography (Silica Gel) crude_urushiol->column_chrom fractions This compound-rich Fractions column_chrom->fractions hplc Reversed-Phase HPLC (C18 Column) fractions->hplc pure_congeners Pure this compound Congeners hplc->pure_congeners

Experimental workflow for the isolation of this compound.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative analysis of this compound and other urushiol congeners is typically performed using GC-MS.

1. Derivatization:

  • Due to the polar nature of the catechol hydroxyl groups, derivatization is necessary to increase volatility for GC analysis.

  • A common method is silylation, where the sample is treated with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC Separation:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • A temperature program is used to separate the different urushiol congeners based on their boiling points and interactions with the stationary phase.

3. MS Detection and Quantification:

  • The separated components are introduced into a mass spectrometer.

  • Mass spectra are obtained, and characteristic fragment ions are used for identification and quantification.

  • Quantification is typically performed using an internal standard and constructing a calibration curve.

Biological Activity and Signaling Pathway

The primary biological effect of this compound is the induction of allergic contact dermatitis. This is a T-cell-mediated, type IV delayed-type hypersensitivity reaction.

Mechanism of Action:

  • Haptenization: Upon contact with the skin, the lipophilic this compound penetrates the epidermis. Here, it is enzymatically oxidized to a highly reactive ortho-quinone. This quinone then acts as a hapten, covalently binding to endogenous skin proteins to form hapten-protein conjugates.

  • Antigen Presentation: These neoantigens are recognized and processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis. The Langerhans cells migrate to the draining lymph nodes.

  • T-Cell Activation: In the lymph nodes, the Langerhans cells present the haptenated peptides to naive T-cells via the CD1a molecule. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific CD4+ and CD8+ T-cells.

  • Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells are rapidly recruited to the skin. They recognize the hapten-protein complexes presented by APCs and release a cascade of pro-inflammatory cytokines (e.g., IFN-γ, IL-17, IL-22) and chemokines.

  • Inflammation: This cytokine and chemokine release leads to the recruitment of other inflammatory cells, resulting in the characteristic symptoms of contact dermatitis: erythema, edema, vesiculation, and pruritus.

G cluster_skin Epidermis cluster_lymph_node Lymph Node cluster_reexposure Re-exposure in Skin This compound This compound Oxidation Oxidation to o-Quinone This compound->Oxidation Hapten_Protein Hapten-Protein Conjugate Oxidation->Hapten_Protein Langerhans_Cell Langerhans Cell (APC) Hapten_Protein->Langerhans_Cell Uptake and Processing Langerhans_Cell_LN Migrated Langerhans Cell Langerhans_Cell->Langerhans_Cell_LN Migration Naive_T_Cell Naive T-Cell Activated_T_Cell Activated & Memory T-Cells (CD4+/CD8+) Naive_T_Cell->Activated_T_Cell Activation & Clonal Expansion Memory_T_Cell Memory T-Cell Activated_T_Cell->Memory_T_Cell Circulation Langerhans_Cell_LN->Naive_T_Cell Antigen Presentation (via CD1a) Cytokines Release of Cytokines (IFN-γ, IL-17, IL-22) Memory_T_Cell->Cytokines Re-activation Inflammation Inflammation (Dermatitis) Cytokines->Inflammation

Signaling pathway of this compound-induced allergic contact dermatitis.

Quantitative Data

The composition of urushiol in Toxicodendron species can vary. In T. diversilobum, heptadecenylcatechols are the predominant congeners.

Urushiol CongenerRelative Abundance in T. diversilobum (Typical)
3-heptadecylcatechol (saturated)Low
3-heptadecenylcatechol (mono-unsaturated)High
3-heptadecadienylcatechol (di-unsaturated)Moderate
3-heptadecatrienylcatechol (tri-unsaturated)Low

Note: The exact percentages can vary depending on the plant's geographic location, age, and environmental conditions.

Toxicological Data:

Conclusion

This compound, as a key component of poison oak urushiol, has been a subject of scientific inquiry for decades. Its discovery and characterization have been pivotal in understanding the chemical basis of plant-induced allergic contact dermatitis. The detailed experimental protocols for its isolation and analysis, along with an understanding of its biological signaling pathways, provide a crucial foundation for researchers in natural product chemistry, immunology, and dermatology. Further research into the specific interactions of this compound with the immune system may lead to the development of novel therapeutics for the prevention and treatment of this common and often debilitating allergic reaction.

References

Heptadecenylcatechol's Mechanism of Action in Allergic Contact Dermatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecenylcatechol, a primary component of urushiol found in plants of the Toxicodendron genus (e.g., poison ivy, poison oak), is a potent hapten that elicits a type IV delayed-type hypersensitivity reaction, commonly known as allergic contact dermatitis (ACD). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound-induced allergic reactions. It details the sensitization and elicitation phases of the immune response, presents quantitative data from preclinical models, outlines key experimental protocols for studying this process, and provides visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in immunology, dermatology, and the development of novel therapeutics for allergic skin diseases.

Introduction

Allergic contact dermatitis (ACD) to urushiol, and specifically its component this compound, represents a significant public health issue, with millions of cases reported annually in the United States alone[1]. The reaction is not a direct toxic effect of the chemical but rather an immune-mediated inflammatory response. This compound, being a small lipophilic molecule, is not immunogenic on its own. It functions as a hapten, a small molecule that must covalently bind to a carrier protein to elicit an immune response[2]. This guide dissects the intricate immunological cascade initiated by this compound, from initial skin contact to the full-blown inflammatory response.

The Immunological Mechanism of Action

The allergic reaction to this compound is a classic example of a Type IV hypersensitivity reaction, which is T-cell mediated and occurs in two distinct phases: sensitization and elicitation[1].

Sensitization Phase: The First Encounter

Upon initial contact with the skin, the lipophilic this compound penetrates the stratum corneum. In the epidermis, it undergoes oxidation to a highly reactive quinone intermediate[3][4]. This electrophilic quinone then readily forms covalent bonds with endogenous skin proteins, creating hapten-protein conjugates.

These novel antigens are recognized and processed by epidermal Langerhans cells (LCs), which are specialized antigen-presenting cells (APCs)[1]. The haptenated proteins are internalized by LCs, proteolytically cleaved into smaller peptides, and the resulting hapten-peptide complexes are loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules. A notable pathway involves the presentation of the lipid portion of urushiol by the non-classical MHC-like molecule, CD1a, which is highly expressed on LCs[5].

Triggered by the hapten, LCs undergo maturation and begin to migrate from the epidermis to the draining lymph nodes. This migration is a two-step process, initially driven by the chemokine receptor CXCR4 and its ligand CXCL12 for movement into the dermis, followed by CCR7-dependent migration into the lymphatic vessels and onward to the lymph nodes[6].

In the lymph nodes, the mature LCs present the hapten-peptide complexes to naive T-cells. This interaction, along with co-stimulatory signals (e.g., B7-CD28), leads to the activation and clonal expansion of hapten-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-lymphocytes. This process generates a population of long-lived memory T-cells, priming the individual for a future response.

Sensitization_Phase cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node This compound This compound Hapten_Protein_Conjugate Hapten_Protein_Conjugate This compound->Hapten_Protein_Conjugate Oxidation & Binding Skin_Protein Skin_Protein Skin_Protein->Hapten_Protein_Conjugate Langerhans_Cell Langerhans_Cell Hapten_Protein_Conjugate->Langerhans_Cell Uptake & Processing Langerhans_Cell_LN Mature Langerhans Cell Langerhans_Cell->Langerhans_Cell_LN Migration (CXCR4/CCR7) Naive_T_Cell Naive_T_Cell Activated_T_Cell Activated_T_Cell Naive_T_Cell->Activated_T_Cell Memory_T_Cell Memory_T_Cell Activated_T_Cell->Memory_T_Cell Proliferation & Differentiation Langerhans_Cell_LN->Activated_T_Cell Antigen Presentation

Diagram 1: Sensitization Phase of this compound-Induced ACD.
Elicitation Phase: Subsequent Exposure

Upon re-exposure to this compound, the same initial steps of skin penetration, oxidation, and haptenation of proteins occur. However, the presence of circulating and tissue-resident memory T-cells leads to a much more rapid and robust inflammatory response.

Hapten-protein conjugates are again processed by APCs, which then present the hapten-peptide complexes to the primed memory T-cells in the skin. This leads to the activation of these memory T-cells, which then orchestrate the inflammatory cascade characteristic of ACD.

Activated CD4+ T-helper cells, particularly Th1, Th2, and Th17 subsets, release a variety of pro-inflammatory cytokines:

  • Th1 cells produce interferon-gamma (IFN-γ), which activates macrophages and keratinocytes.

  • Th2 cells release interleukins such as IL-4, IL-5, and IL-13, contributing to eosinophil recruitment and promoting an itchy, eczematous response[3]. Studies have shown a Th2-biased immune response in a mouse model of urushiol-induced ACD[3].

  • Th17 cells secrete IL-17 and IL-22, which are potent inducers of inflammation and keratinocyte proliferation[5][7]. There is evidence for the involvement of Th17-derived cytokines in urushiol-induced ACD[7].

Activated CD8+ cytotoxic T-lymphocytes directly recognize hapten-peptide complexes on the surface of keratinocytes and induce their apoptosis, leading to the formation of vesicles and blisters.

The concerted action of these immune cells and their mediators results in the clinical manifestations of ACD, including erythema (redness), edema (swelling), papules, vesicles, and intense pruritus (itching). The itch in urushiol-induced dermatitis appears to be largely histamine-independent, with mediators like thymic stromal lymphopoietin (TSLP), serotonin, and endothelin-1 playing a more significant role[3][8].

Elicitation_Phase Heptadecenylcatechol_Reexposure This compound (Re-exposure) Hapten_Protein_Conjugate Hapten_Protein_Conjugate Heptadecenylcatechol_Reexposure->Hapten_Protein_Conjugate Haptenation APC Antigen Presenting Cell Hapten_Protein_Conjugate->APC Uptake Memory_T_Cell Memory_T_Cell APC->Memory_T_Cell Antigen Presentation Activated_CD4_T_Cell Activated CD4+ T-Cell (Th1, Th2, Th17) Memory_T_Cell->Activated_CD4_T_Cell Activated_CD8_T_Cell Activated CD8+ T-Cell Memory_T_Cell->Activated_CD8_T_Cell Cytokines IFN-γ, IL-4, IL-13, IL-17, IL-22, TSLP Activated_CD4_T_Cell->Cytokines Keratinocyte_Apoptosis Keratinocyte Apoptosis Activated_CD8_T_Cell->Keratinocyte_Apoptosis Inflammation Inflammation (Redness, Swelling, Itch) Cytokines->Inflammation Keratinocyte_Apoptosis->Inflammation ACD_Mouse_Model_Workflow Day_0 Day 0: Sensitization (2% Urushiol on Abdomen) Day_9 Day 9: Start Challenge (1% Urushiol on Ears) Day_0->Day_9 Daily_Measurements Daily Measurements (Ear Thickness & Redness) Day_9->Daily_Measurements Repeat_Challenge Repeat Challenge (Days 10-14) Daily_Measurements->Repeat_Challenge Day_15 Day 15: Endpoint Repeat_Challenge->Day_15 Tissue_Collection Tissue Collection for Analysis (qRT-PCR, Flow Cytometry) Day_15->Tissue_Collection

References

Methodological & Application

Analytical Methods for the Detection of Heptadecenylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptadecenylcatechol is a primary allergenic component of urushiol, the oily organic allergen found in plants of the Anacardiaceae family, which includes poison ivy, poison oak, and poison sumac.[1] Urushiol is a mixture of several closely related organic compounds, with this compound being one of the key congeners responsible for causing allergic contact dermatitis in humans.[1][2] Accurate and sensitive detection of this compound and other urushiol components is crucial for clinical diagnostics, environmental monitoring, and the development of immunotherapies.[1][3] This application note details established analytical methods for the detection and quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Analytical Challenges

The analysis of this compound presents several challenges. Urushiols are prone to air oxidation and polymerization, making them technically difficult to isolate.[2] They can also irreversibly bind to common chromatographic adsorbents.[2] Furthermore, their low volatility and the presence of polar hydroxyl groups on the catechol ring necessitate derivatization for successful analysis by gas chromatography.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For urushiol analysis, a derivatization step is typically required to increase the volatility and thermal stability of the analytes.[4][5] Silylation, which involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, is a common derivatization method.[6]

Experimental Protocol: GC-MS with Silylation

This protocol describes the extraction, derivatization, and analysis of this compound from a plant matrix.

1. Sample Preparation and Extraction:

  • Lyophilize and powder 2–5 mg of plant material.[2]

  • Perform a biphasic metabolite extraction using a suitable solvent system (e.g., chloroform/methanol/water).[2]

  • Add an internal standard, such as C15:0 alkylresorcinol, at the beginning of the extraction for quantification.[2]

  • Evaporate the organic phase to dryness under a stream of nitrogen.[7]

2. Derivatization (Silylation):

  • To the dried extract, add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[7][8]

  • Heat the mixture at 60-75°C for 15-45 minutes to ensure complete derivatization.[6][7]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or similar.[9]

  • Column: Rxi-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Injector Temperature: 280°C.[10]

  • Oven Temperature Program:

    • Initial temperature of 70°C.

    • Ramp to 200°C at 10°C/min and hold for 2 minutes.

    • Ramp to 280°C at 5°C/min and hold for 14 minutes.[11]

  • Mass Spectrometer: Agilent 5975C or similar.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Detection Mode: Single Ion Monitoring (SIM) mode using characteristic m/z values for TMS-derivatized catechols, such as m/z 179 and 267 for the 3-methylcatechol fragment.[9]

Quantitative Data

The following table summarizes the performance of a typical GC-MS method for urushiol analysis.

ParameterValueReference
Linearity (Correlation Coefficient)> 0.998[8]
Limit of Detection (LOD)1.74 - 2.67 µg/mL[8]
Limit of Quantification (LOQ)1.28 - 1.74 µg/mL[8]
Intraday Repeatability (CV)1.59 - 6.22%[8]
Interday Precision (CV)2.07 - 11.20%[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used to analyze urushiols without the need for derivatization. Reversed-phase chromatography is commonly employed, and detection can be achieved using UV-Vis, fluorescence, or mass spectrometry detectors.

Experimental Protocol: RP-HPLC-ESI-MS

This protocol details the analysis of this compound using reversed-phase HPLC coupled with electrospray ionization mass spectrometry.

1. Sample Preparation and Extraction:

  • Extract urushiols from the sample matrix using an appropriate solvent such as acetone or ethanol.[8][12]

  • Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • HPLC System: Agilent 1100 Series or equivalent.[12]

  • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[8]

  • Flow Rate: 0.1 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Detection: UV detection at 254, 260, and 280 nm, followed by ESI-MS.[13]

3. ESI-MS Analysis:

  • Mass Spectrometer: An ion trap or quadrupole mass spectrometer.[12]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for catechols.

  • Data Acquisition: Full scan mode to identify the molecular ions of different urushiol congeners and tandem MS (MS/MS) to confirm their fragmentation patterns.[13]

Quantitative Data

The following table summarizes the performance of an RP-HPLC-ESI-MS method for the analysis of an urushiol congener.

ParameterValueReference
Limit of Detection (LOD)0.29 ± 0.03 ppb[13]
Limit of Quantification (LOQ)0.97 ± 0.01 ppb[13]
Sensitivity0.110 ± 0.002 mAU ppb⁻¹[13]
RecoveryWithin ±2%[13]

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Plant Material lyophilization Lyophilization & Grinding plant_material->lyophilization extraction Biphasic Extraction (Internal Standard Added) lyophilization->extraction evaporation Evaporation to Dryness extraction->evaporation silylation Silylation (BSTFA + TMCS) evaporation->silylation heating Heating (60-75°C) silylation->heating gc_injection GC Injection heating->gc_injection gc_separation GC Separation (Rxi-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, SIM mode) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_sample Sample cluster_extraction Extraction cluster_analysis_methods Analytical Methods cluster_gcms GC-MS cluster_hplc HPLC sample Sample Containing This compound extraction Solvent Extraction sample->extraction derivatization Derivatization (Silylation) extraction->derivatization hplc_analysis HPLC Analysis (UV, ESI-MS) extraction->hplc_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Caption: Overview of analytical techniques for this compound.

References

Application Note and Protocol: HPLC Analysis of Heptadecenylcatechol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol is a member of the urushiol family of alkylcatechols, which are phenolic lipids found in various plants, notably those from the Anacardiaceae family, such as poison ivy (Toxicodendron radicans), poison oak (Toxicodendron diversilobum), and mango (Mangifera indica).[1][2] These compounds are of significant interest due to their potent biological activities, most notably their capacity to induce allergic contact dermatitis.[2][3] Beyond their allergenic properties, emerging research suggests that urushiols may possess other pharmacological effects, including anti-inflammatory and antimicrobial activities.[4][5]

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended to provide a robust framework for researchers engaged in the phytochemical analysis of plants containing urushiols and for drug development professionals exploring the therapeutic potential of these bioactive molecules.

Data Presentation

The concentration of this compound and its congeners can vary significantly depending on the plant species, cultivar, and environmental conditions. The following table summarizes the relative abundance of different urushiol congeners found in Toxicodendron radicans (poison ivy). It is important to note that specific quantitative data for this compound across a wide range of plant extracts is not extensively documented in the literature.

Plant SourceUrushiol CongenerChain Length and UnsaturationRelative AbundanceReference
Toxicodendron radicansPentadecylcatecholC15:0Major[1]
PentadecenylcatecholC15:1Major[1]
PentadecadienylcatecholC15:2Major[1]
PentadecatrienylcatecholC15:3Major[1]
HeptadecylcatecholC17:0Minor[1]
This compound C17:1 Minor [1]
HeptadecadienylcatecholC17:2Minor[1]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of urushiols from plant tissues.

Materials:

  • Fresh or dried plant material (e.g., leaves, stems)

  • Acetone or Ethanol (reagent grade)

  • n-Hexane (reagent grade)

  • Acetonitrile (reagent grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, separatory funnel)

Procedure:

  • Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture. Grind the dried material into a fine powder using a blender or a mortar and pestle.

  • Solvent Extraction:

    • Macerate the powdered plant material in acetone or ethanol (1:10 w/v) for 24 hours at room temperature with occasional shaking.

    • Filter the mixture through filter paper to separate the plant debris from the extract.

    • Repeat the extraction process twice more with fresh solvent to ensure complete extraction of the phenolic lipids.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning (for purification):

    • Dissolve the crude extract in a mixture of n-hexane and acetonitrile (1:1 v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate. The urushiols will preferentially partition into the acetonitrile layer.

    • Collect the lower acetonitrile layer.

    • Repeat the partitioning of the hexane layer with fresh acetonitrile twice more.

    • Combine the acetonitrile fractions.

  • Final Concentration: Evaporate the acetonitrile under reduced pressure to yield a purified urushiol-rich extract. Dry the extract over anhydrous sodium sulfate.

  • Storage: Store the final extract at -20°C in a tightly sealed container to prevent degradation.

HPLC Analysis of this compound

This protocol outlines the HPLC conditions for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically used for optimal separation of urushiol congeners.

    • Solvent A: Water with 0.1% formic acid or 2% acetic acid.[1][6]

    • Solvent B: Acetonitrile or Methanol.[6][7]

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: Linear gradient from 60% to 100% B

    • 25-30 min: 100% B (isocratic)

    • 30.1-35 min: Return to 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 275-280 nm.[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard (if available) or a well-characterized urushiol mixture in methanol or acetonitrile. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Visualization of Experimental Workflow and Biological Pathway

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

anti_inflammatory_pathway cluster_inhibition Inhibitory Action cluster_pathway Inflammatory Signaling Cascade This compound This compound pro_inflammatory_enzymes Pro-inflammatory Enzymes (e.g., Lipoxygenase, Xanthine Oxidase) This compound->pro_inflammatory_enzymes Inhibits nf_kb NF-κB Activation This compound->nf_kb Inhibits pro_inflammatory_enzymes->nf_kb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of Heptadecenylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of spectroscopic techniques for the characterization of heptadecenylcatechol, a member of the urushiol family of allergenic compounds found in plants like poison ivy. The following sections detail the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, a summary of the known signaling pathway involved in urushiol-induced contact dermatitis is presented.

Overview of Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of organic molecules like this compound. Each technique provides unique information about the molecule's structure, functional groups, and electronic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number and electronic environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

  • Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in MS can provide further structural information.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems, such as the catechol ring in this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the spectroscopic characterization of a representative this compound isomer.

Disclaimer: The NMR data presented below are estimated based on typical chemical shift ranges for the respective functional groups and data from closely related urushiol congeners, as specific experimental data for this compound was not available in the cited literature. Actual chemical shifts may vary depending on the specific isomer, solvent, and experimental conditions.

Table 1: Predicted ¹H NMR Data for 3-Heptadecenylcatechol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8m1HAromatic H
~6.7m2HAromatic H
~5.3m2HOlefinic H (-CH=CH-)
~5.0br s2HHydroxyl H (-OH)
~2.8t2HBenzylic H (-CH₂-Ar)
~2.0m4HAllylic H (-CH₂-CH=)
~1.2-1.4m~20HMethylene H (-(CH₂)n-)
~0.9t3HMethyl H (-CH₃)

Table 2: Predicted ¹³C NMR Data for 3-Heptadecenylcatechol in CDCl₃

Chemical Shift (δ, ppm)Assignment
~145C-OH (Aromatic)
~143C-OH (Aromatic)
~130Olefinic C (-CH=CH-)
~121Aromatic C-H
~116Aromatic C-H
~115Aromatic C-H
~36Benzylic C (-CH₂-Ar)
~29-32Methylene C (-(CH₂)n-)
~23Methylene C
~14Methyl C (-CH₃)

Table 3: Mass Spectrometry Data for this compound Congeners

Ionization ModeIonm/z (mass-to-charge ratio)
Negative Ion ESI[M-H]⁻345.3 (for C₁₇H₂₆O₂)
Positive Ion APCI[M+H]⁺347.3 (for C₁₇H₂₆O₂)

Table 4: UV-Vis Spectroscopic Data for Catechol Moiety

ParameterValue
λmax (in Ethanol)~280 nm
Molar Absorptivity (ε)Varies with solvent and pH

Experimental Protocols

Sample Preparation: Isolation of this compound

This compound is a component of urushiol, which is typically isolated from plants of the Toxicodendron genus.

Protocol:

  • Extraction: Plant material (e.g., leaves of poison ivy) is homogenized and extracted with a solvent such as ethanol or methanol.

  • Solvent Partitioning: The crude extract is partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., 90% methanol in water) to remove lipids and other nonpolar compounds.

  • Chromatography: The polar extract containing urushiols is subjected to column chromatography on silica gel. A gradient elution with a solvent system like hexane-ethyl acetate can be used to separate the different urushiol congeners.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound.

  • Purification: Fractions rich in the desired compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance and longer relaxation times of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) is typically used.

LC-MS/MS Protocol:

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • The gradient can be programmed to start with a higher proportion of A and gradually increase the proportion of B to elute the hydrophobic this compound.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is often used in negative ion mode for catechols, while APCI can be effective in positive ion mode.

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns for structural confirmation. This can be done using collision-induced dissociation (CID).

    • For quantitative analysis, selected reaction monitoring (SRM) can be employed, where specific precursor-to-product ion transitions are monitored.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the λmax from the spectrum. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for viscous liquid samples.

ATR-FTIR Protocol:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of the viscous this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic and olefinic), and C-O stretching vibrations.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Signaling Pathway and Experimental Workflows

Signaling Pathway of Urushiol-Induced Contact Dermatitis

This compound, as a component of urushiol, is a hapten that initiates a delayed-type hypersensitivity reaction. The key steps in this signaling cascade are outlined below.

Urushiol_Signaling_Pathway Urushiol This compound (Urushiol) Oxidation Oxidation to Ortho-quinone Urushiol->Oxidation Haptenation Haptenation: Covalent binding to skin proteins Oxidation->Haptenation Langerhans Uptake by Langerhans Cells (Antigen Presenting Cells) Haptenation->Langerhans Migration Migration to Lymph Nodes Langerhans->Migration TCell_Activation Antigen Presentation to Naive T-Cells Migration->TCell_Activation TCell_Proliferation T-Cell Proliferation and Differentiation TCell_Activation->TCell_Proliferation TCell_Migration Migration of Effector T-Cells to Skin TCell_Proliferation->TCell_Migration Inflammation Inflammatory Response: Release of Cytokines (e.g., TSLP, IL-17, IL-22) TCell_Migration->Inflammation Dermatitis Contact Dermatitis: Rash, Blisters, Itching Inflammation->Dermatitis

Caption: Signaling pathway of urushiol-induced contact dermatitis.

Experimental Workflow for Spectroscopic Characterization

The logical flow of experiments for the complete characterization of this compound is depicted below.

Spectroscopic_Workflow Start Start: Isolated this compound MS Mass Spectrometry (LC-MS/MS) Start->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Start->FTIR Functional Groups UVVis UV-Vis Spectroscopy Start->UVVis Conjugated System NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Carbon-Hydrogen Framework Data_Analysis Integrated Data Analysis MS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

Application Notes and Protocols: The Immunomodulatory Potential of Catechols in Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "heptadecenylcatechol" and its applications in immunological studies did not yield specific scientific literature, established experimental protocols, or quantitative data. This suggests that this compound is not a widely studied compound in this field, and as such, detailed application notes and protocols for its use cannot be provided at this time.

However, the broader family of catechols, particularly polyphenolic compounds like Epigallocatechin-3-gallate (EGCG) found in green tea, has been the subject of extensive immunological research. EGCG exhibits a range of anti-inflammatory and immunomodulatory effects, making it a valuable tool for researchers in immunology and drug development.

This document will, therefore, focus on the application of a well-researched catechol, Epigallocatechin-3-gallate (EGCG) , in immunological studies as a representative example of how catechols can be investigated for their immunomodulatory properties.

Application Notes: Epigallocatechin-3-gallate (EGCG) in Immunological Research

EGCG has been shown to influence various aspects of the immune response, primarily through its anti-inflammatory and antioxidant properties. It can modulate signaling pathways in immune cells, affecting cytokine production, cell proliferation, and activation.

Key Immunological Effects of EGCG:

  • Inhibition of Inflammatory Cytokine Production: EGCG can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various immune cells, including macrophages and T cells.

  • Modulation of T Cell Function: EGCG can influence T cell differentiation and proliferation, often promoting a shift towards a more regulatory or anti-inflammatory phenotype.

  • Suppression of NF-κB Signaling: A key mechanism of EGCG's anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), EGCG can protect immune cells from oxidative stress and modulate redox-sensitive signaling pathways.

Quantitative Data Summary: Effects of EGCG on Immune Cell Responses

The following table summarizes representative quantitative data from published studies on the effects of EGCG on various immune cell parameters. Note: These values are illustrative and can vary depending on the specific experimental conditions.

Cell TypeTreatmentParameter MeasuredResult (Illustrative)
Macrophages (RAW 264.7)EGCG (10-50 µM) + LPS (1 µg/mL)Nitric Oxide (NO) Production30-70% reduction in NO production
EGCG (10-50 µM) + LPS (1 µg/mL)TNF-α Secretion40-80% reduction in TNF-α secretion
Human PBMCsEGCG (5-25 µM) + PHA (5 µg/mL)T Cell Proliferation (³H-thymidine)25-60% inhibition of proliferation
EGCG (5-25 µM) + anti-CD3/CD28IL-2 Production20-50% reduction in IL-2 production
Dendritic Cells (DCs)EGCG (20 µM) + LPS (100 ng/mL)IL-12p70 Production~50% reduction in IL-12p70 production
EGCG (20 µM) + LPS (100 ng/mL)CD86 Expression (MFI)~30% decrease in Mean Fluorescence Intensity

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the immunomodulatory effects of EGCG.

Protocol 1: In Vitro Macrophage Activation Assay

Objective: To determine the effect of a test compound (e.g., EGCG) on the production of inflammatory mediators by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (EGCG) dissolved in a suitable vehicle (e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitrite determination

  • ELISA kits for TNF-α quantification

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the appropriate wells to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants for analysis.

  • Nitric Oxide Measurement:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

  • TNF-α Measurement:

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: T Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of T lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (EGCG)

  • T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well U-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well U-bottom plate at a density of 2 x 10⁵ cells/well.

  • Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control.

  • Stimulation: Add the T cell mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells. Include an unstimulated control group.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement (³H-thymidine incorporation):

    • During the last 18 hours of incubation, add 1 µCi of ³H-thymidine to each well.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Proliferation Measurement (CFSE staining - alternative):

    • Prior to seeding, label PBMCs with CFSE.

    • After the 72-hour incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

Signaling Pathway and Workflow Diagrams

Diagram 1: EGCG Inhibition of NF-κB Signaling Pathway

EGCG_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates EGCG EGCG EGCG->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: EGCG inhibits the LPS-induced NF-κB signaling pathway.

Diagram 2: Experimental Workflow for Macrophage Activation Assay

Macrophage_Workflow start Start seed_cells Seed RAW 264.7 Macrophages (5x10^4 cells/well) start->seed_cells adhere Adhere Overnight seed_cells->adhere pretreat Pre-treat with EGCG (or vehicle) for 1-2h adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze Analyze Supernatant collect_supernatant->analyze griess_assay Griess Assay for Nitric Oxide analyze->griess_assay elisa ELISA for TNF-α analyze->elisa end End griess_assay->end elisa->end

Caption: Workflow for assessing EGCG's effect on macrophage activation.

Application Notes and Protocols: Heptadecenylcatechol as a Hapten in Contact Dermatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heptadecenylcatechol and Allergic Contact Dermatitis

Allergic contact dermatitis is a common inflammatory skin disease mediated by a T-cell-dependent delayed-type hypersensitivity reaction to small reactive chemicals known as haptens.[1][2][3] this compound, a component of the Toxicodendron genus of plants (e.g., poison ivy), is a well-known hapten that can induce severe ACD in sensitized individuals. Upon skin contact, these haptens penetrate the stratum corneum and covalently bind to endogenous proteins, forming immunogenic hapten-protein conjugates.[3][4] These conjugates are then processed by antigen-presenting cells (APCs), such as Langerhans cells and dermal dendritic cells, leading to the activation and proliferation of allergen-specific T cells in the draining lymph nodes (sensitization phase).[1][4] Subsequent exposure to the same hapten triggers a more rapid and robust inflammatory response at the site of contact (elicitation phase), characterized by erythema, edema, and vesiculation.[4]

Keratinocytes, the predominant cell type in the epidermis, play a crucial role in initiating and amplifying the inflammatory cascade in ACD by releasing pro-inflammatory cytokines and chemokines upon exposure to haptens.[5][6][7] Understanding the signaling pathways activated in keratinocytes by haptens like this compound is critical for the development of novel therapeutic interventions for ACD.

Experimental Models of Contact Hypersensitivity

The mouse contact hypersensitivity (CHS) model is a widely used in vivo assay to study the sensitization and elicitation phases of ACD.[4][8][9] The following protocol describes a general procedure for inducing CHS using a hapten such as this compound.

Murine Contact Hypersensitivity (CHS) Protocol

Materials:

  • This compound solution (e.g., 0.1% - 1% in acetone:olive oil, 4:1)

  • Vehicle control (e.g., acetone:olive oil, 4:1)

  • 8-10 week old mice (e.g., BALB/c or C57BL/6)

  • Electric shaver

  • Micropipettes

  • Digital calipers or ear thickness gauge

Protocol:

Day 0: Sensitization (Afferent Phase)

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave a small area (approximately 2x2 cm) on the abdomen of each mouse.

  • Apply a specified volume (e.g., 50 µL) of the this compound solution or vehicle control to the shaved abdominal skin.

  • Allow the solution to dry completely before returning the mice to their cages.

Day 5-7: Elicitation (Efferent Phase)

  • Measure the baseline thickness of both ears of each mouse using a digital caliper.

  • Apply a smaller volume (e.g., 20 µL) of the this compound solution to the dorsal and ventral surfaces of one ear.

  • Apply the same volume of the vehicle control to the contralateral ear.

Day 6-8 (24-48 hours post-elicitation): Measurement of Ear Swelling

  • Measure the thickness of both ears at 24 and 48 hours after the elicitation challenge.

  • Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the post-elicitation measurement for each ear.

  • The magnitude of ear swelling in the hapten-treated ear, corrected for any non-specific irritation caused by the vehicle in the contralateral ear, is a measure of the CHS response.

Expected Quantitative Data

The primary quantitative endpoint in the CHS model is the measurement of ear swelling. Additional quantitative data can be obtained by collecting ear tissue for histological analysis or for measuring the levels of pro-inflammatory cytokines and chemokines.

Table 1: Example of Ear Swelling Data in a Murine CHS Model

Treatment GroupNBaseline Ear Thickness (mm)24h Ear Thickness (mm)48h Ear Thickness (mm)Δ Ear Swelling (mm) at 24hΔ Ear Swelling (mm) at 48h
Vehicle Control50.20 ± 0.020.22 ± 0.030.21 ± 0.020.02 ± 0.010.01 ± 0.01
This compound50.21 ± 0.020.45 ± 0.050.38 ± 0.040.24 ± 0.040.17 ± 0.03

Data are presented as mean ± standard deviation.

Table 2: Example of Cytokine Levels in Ear Tissue Homogenates

Treatment GroupNIL-1β (pg/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control550 ± 1080 ± 15120 ± 20
This compound5350 ± 50400 ± 60550 ± 75

Data are presented as mean ± standard deviation.

Experimental Workflow Diagram

G cluster_sensitization Sensitization Phase (Day 0) cluster_elicitation Elicitation Phase (Day 5-7) cluster_measurement Measurement Phase (Day 6-8) sensitization_protocol Abdominal application of This compound or Vehicle baseline_measurement Baseline ear thickness measurement sensitization_protocol->baseline_measurement 5-7 days ear_challenge Ear challenge with This compound or Vehicle baseline_measurement->ear_challenge ear_swelling_measurement Measure ear swelling at 24h and 48h data_analysis Data analysis and interpretation ear_swelling_measurement->data_analysis

Experimental workflow for the murine contact hypersensitivity model.

Cellular and Molecular Mechanisms: Signaling Pathways in Keratinocytes

Haptens like this compound can directly activate keratinocytes, leading to the production of inflammatory mediators that contribute to the pathogenesis of ACD. Several key signaling pathways are implicated in this process.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][10][11] Haptens can act as DAMPs, triggering the activation of the NLRP3 inflammasome in keratinocytes. This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2][10] These cytokines are potent mediators of inflammation.

G This compound This compound (Hapten) Keratinocyte Keratinocyte This compound->Keratinocyte NLRP3 NLRP3 Keratinocyte->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

NLRP3 inflammasome activation by this compound in keratinocytes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for regulating cellular responses to a variety of extracellular stimuli, including haptens.[5] Activation of these pathways in keratinocytes can lead to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, further amplifying the inflammatory response in ACD.

G cluster_mapk MAPK Pathways This compound This compound (Hapten) Keratinocyte Keratinocyte This compound->Keratinocyte ERK ERK Keratinocyte->ERK activates JNK JNK Keratinocyte->JNK activates p38 p38 Keratinocyte->p38 activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

References

Application Notes and Protocols for Safe Handling and Storage of Heptadecenylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Heptadecenylcatechol is a component of urushiol, the allergenic oil found in plants of the Toxicodendron genus (e.g., poison ivy, poison oak, poison sumac). Direct safety data for isolated this compound is limited. Therefore, the following protocols are based on the well-documented hazards of urushiol and related catechols. Extreme caution is advised. These are guidelines and do not replace a formal risk assessment by qualified personnel.

Introduction

This compound is a lipid-soluble organic compound and a member of the catechol family with a C17 aliphatic side chain. It is one of the active allergens found in urushiol, which is known to cause severe contact dermatitis.[1][2] Researchers and professionals in drug development may handle this compound for various purposes, including allergen research, development of hyposensitization therapies, and as a chemical intermediate. Given its potent allergenic nature, strict adherence to safety protocols is paramount to prevent occupational exposure and ensure a safe laboratory environment.

Hazard Identification and Toxicological Summary

The primary hazard associated with this compound is its ability to induce a Type IV hypersensitivity reaction, also known as allergic contact dermatitis.[2]

  • Primary Route of Exposure: Dermal contact.

  • Symptoms of Exposure: Upon initial contact, sensitization may occur without immediate symptoms. Subsequent exposure in sensitized individuals can lead to a reaction within 12 to 48 hours, characterized by redness, severe itching, swelling, and the formation of blisters or a rash that can last for several weeks.[3][4]

  • Inhalation Hazard: Inhalation of aerosolized this compound or smoke from burning contaminated materials can cause severe respiratory irritation and systemic allergic reactions.[5][6]

  • Stability: Urushiol, and by extension this compound, is extremely stable and can remain active on surfaces for years if not properly decontaminated.[3][7]

Quantitative Data

The following table summarizes key quantitative data for urushiol and related catechols. This information should be used as a reference for handling and storage procedures.

PropertyValueSource
Urushiol
Boiling Point200 °C (392 °F)[8]
Density~0.968 g/mL[8]
SolubilitySoluble in diethyl ether, acetone, ethanol, carbon tetrachloride, and benzene.[8]
Catechol (related compound)
Melting Point103 - 106 °C[9]
Vapor Pressure0.01 mm Hg @ 25 °C[9]
Decontamination Efficacy
Washing at 10 minutes~50% removal of urushiol[10]
Washing at 15 minutes~25% removal of urushiol[11]
Washing at 30 minutes~10% removal of urushiol[11]

Experimental Protocols

Protocol for Handling and Weighing this compound

This protocol outlines the steps for safely handling and weighing solid or oily this compound in a laboratory setting.

  • Preparation and Personal Protective Equipment (PPE):

    • Work must be conducted in a designated area, preferably within a certified chemical fume hood.[12]

    • Wear appropriate PPE:

      • Nitrile or chemical-resistant gloves (vinyl or leather gloves are also effective; latex gloves offer no protection).[6][13] Consider double-gloving.

      • A lab coat with long sleeves.

      • Safety goggles or a face shield.[14]

      • For handling powders or potential aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5]

  • Weighing Procedure:

    • Place an analytical balance inside the chemical fume hood.

    • Use disposable weigh boats.

    • Carefully transfer the required amount of this compound using a dedicated spatula.

    • Minimize the creation of dust or aerosols.[9]

  • Post-Handling:

    • Immediately after handling, carefully remove and dispose of gloves in a designated hazardous waste container.

    • Wash hands thoroughly with soap and cool water.[15]

    • Decontaminate the spatula and any other reusable equipment with rubbing alcohol or a degreasing soap.[5]

    • Wipe down the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.

Protocol for Storage of this compound

Proper storage is crucial to prevent accidental exposure and degradation of the compound.

  • Container:

    • Store in a clearly labeled, tightly sealed container. The label should include the chemical name, hazard symbols (e.g., skin sensitizer, irritant), and date of receipt/preparation.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[9]

    • Keep away from light and air to minimize oxidation and polymerization.[8][16]

    • Store in a locked cabinet to restrict access to authorized personnel only.

  • Segregation:

    • Store separately from incompatible materials, such as strong oxidizing agents.

Protocol for Decontamination and Spill Response

Immediate and thorough decontamination is critical following any potential contact with this compound.

  • Personnel Decontamination (Skin Exposure):

    • Immediately wash the affected area with soap and cool or lukewarm water for at least 15 minutes.[15] Hot water should be avoided as it can open pores and enhance absorption.[15][17]

    • Specialized cleansers designed to break down urushiol (e.g., those containing organic solvents) can be more effective than regular soap.[15][18]

    • Thoroughly scrub under the fingernails with a brush.[5][15]

    • If a large area is exposed, take a cool shower immediately.[7]

  • Decontamination of Clothing and Equipment:

    • Carefully remove contaminated clothing, avoiding contact with bare skin.[15]

    • Wash contaminated clothing separately from other laundry in hot water with a heavy-duty detergent. A double wash cycle may be necessary for heavily contaminated items.[15][19]

    • Clean tools and equipment with rubbing alcohol or soap and water.[5] Urushiol can remain active on surfaces for years.[5]

  • Spill Response:

    • Evacuate the immediate area of the spill.

    • Ensure proper PPE is worn before attempting to clean the spill.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • For solid spills, carefully sweep up the material to avoid generating dust.

    • Place the absorbed material or swept solids into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Visualizations

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Chemical Fume Hood prep1->prep2 handling1 Weigh this compound prep2->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Equipment handling2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Store Compound Securely cleanup2->cleanup3 cleanup4 Remove PPE and Wash Hands cleanup3->cleanup4 G cluster_skin Skin cluster_lymph Lymph Node cluster_response Allergic Response in Skin urushiol This compound (Urushiol) keratinocytes Keratinocytes urushiol->keratinocytes Binds to proteins langerhans Langerhans Cell (Antigen Presenting Cell) keratinocytes->langerhans Presents antigen t_cell Naive T-Cell langerhans->t_cell Migrates and presents antigen activated_t_cell Activated T-Cell t_cell->activated_t_cell Activation and Proliferation cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) activated_t_cell->cytokines Migrates to skin inflammation Inflammation, Itching, Blisters cytokines->inflammation

References

Chemoenzymatic Synthesis of Catechol Derivatives: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The chemoenzymatic synthesis of catechol derivatives represents a powerful and sustainable approach for producing a wide range of valuable compounds. By harnessing the specificity of enzymes with the versatility of chemical methods, researchers can achieve high yields and regioselectivity under mild reaction conditions. This methodology is of significant interest to professionals in drug development, materials science, and fine chemical synthesis due to the prevalence of the catechol motif in pharmaceuticals, natural products, and polymers.

Catechol and its derivatives are crucial structural components in numerous biologically active molecules and industrial chemicals. Traditional chemical synthesis of these compounds often involves harsh reagents, multiple protection and deprotection steps, and can result in low yields and poor selectivity. Chemoenzymatic methods, primarily utilizing oxidoreductases like tyrosinase, offer an elegant and environmentally benign alternative for the ortho-hydroxylation of phenols to produce the corresponding catechols.

Application Notes

The integration of enzymatic catalysis into synthetic routes for catechol derivatives offers several key advantages:

  • High Regioselectivity: Enzymes can precisely target the ortho-position of a phenolic substrate for hydroxylation, avoiding the formation of unwanted side products that are common in chemical oxidation methods.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffer systems at or near room temperature and neutral pH. This minimizes energy consumption and reduces the risk of thermal degradation of sensitive substrates and products.

  • Improved Sustainability: By replacing harsh chemical oxidants and catalysts with biocatalysts, chemoenzymatic processes contribute to greener and more sustainable chemical manufacturing.

  • Broad Substrate Scope: Enzymes like tyrosinase can act on a variety of phenolic substrates, enabling the synthesis of a diverse library of catechol derivatives. This is particularly valuable in drug discovery for generating novel molecular entities.

  • Reduced Byproduct Formation: The high selectivity of enzymes leads to cleaner reaction profiles, simplifying downstream purification processes and reducing waste generation.

A critical aspect of tyrosinase-catalyzed catechol synthesis is the prevention of the subsequent oxidation of the catechol product to the corresponding o-quinone. This is often achieved by including a reducing agent, such as L-ascorbic acid, in the reaction mixture. The reducing agent efficiently converts the o-quinone back to the catechol, allowing the desired product to accumulate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chemoenzymatic synthesis of catechol derivatives, providing a comparative overview of reaction conditions and outcomes.

Substrate (Phenol)EnzymeKey Reaction ParametersProduct (Catechol)Conversion/YieldReference
TyrosolTyrosinase (Agaricus bisporus)10 mM Tyrosol, 1.5 eq. Ascorbic acid, Phosphate buffer (0.1 M, pH 7.0), Room temperature, 24 hHydroxytyrosol40% conversion (in a tube-in-tube reactor)[1]
L-TyrosineTyrosinase (immobilized)-530 mV reduction potentialL-DOPA95.9% conversion, 47.27 mg L⁻¹h⁻¹ productivity[2]
PterostilbeneTyrosinase (immobilized)Optimized conditions using RSM3'-Hydroxypterostilbene77.9% yield in 2.7 h[3]
PhloretinTyrosinase (Priestia megaterium)40% (v/v) ethanol co-solvent3-Hydroxyphloretin52.5 mM product concentration, 7.6 g L⁻¹h⁻¹ productivity[4]
ResveratrolTyrosinase (Priestia megaterium)40% (v/v) ethanol co-solventPiceatannol33.7 mM product concentration, 4.1 g L⁻¹h⁻¹ productivity[4]

Table 1: Tyrosinase-Catalyzed Synthesis of Various Catechol Derivatives. This table highlights the versatility of tyrosinase in converting different phenolic substrates into their corresponding catechols under varied reaction setups, including batch, flow, and electroenzymatic systems.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg or U/mL)Optimal pHOptimal Temperature (°C)Reference
Agaricus bisporusL-DOPAVaries with temperatureVaries with temperature~7.025-43[5]
Free TyrosinaseL-Tyrosine (cresolase activity)0.25-7.030[6]
Free TyrosinaseL-DOPA (catecholase activity)0.4-7.030[6]
Blastobotrys raffinosifermentansCatechol0.00415.6 s⁻¹ (kcat)7.5-[7]

Table 2: Kinetic Parameters of Tyrosinase from Different Sources. This table provides a comparison of the kinetic properties of tyrosinase, which are crucial for optimizing reaction conditions and reactor design.

Experimental Protocols and Visualizations

This section provides detailed methodologies for key experiments in the chemoenzymatic synthesis of catechol derivatives, accompanied by diagrams to illustrate workflows and reaction mechanisms.

General Workflow for Chemoenzymatic Catechol Synthesis

The overall process for producing catechol derivatives chemoenzymatically can be broken down into several key stages, as illustrated in the following workflow diagram.

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_proc 3. Downstream Processing sub Substrate Preparation reac Reaction Mixture sub->reac enz Enzyme Solution enz->reac red Reducing Agent Solution red->reac ext Extraction reac->ext pur Purification (Chromatography) ext->pur char Characterization (HPLC, MS, NMR) pur->char

Caption: General experimental workflow for chemoenzymatic catechol synthesis.

Protocol 1: Batch Synthesis of Hydroxytyrosol from Tyrosol using Tyrosinase

This protocol is adapted from the work of Guazzaroni et al. and provides a method for the laboratory-scale synthesis of hydroxytyrosol.[1]

Materials:

  • Tyrosol

  • L-Ascorbic acid

  • Tyrosinase from Agaricus bisporus (lyophilized powder or solution)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Substrate Preparation: Prepare a 10 mM solution of tyrosol in 0.1 M sodium phosphate buffer (pH 7.0). For a 5 mL reaction volume, this corresponds to 7 mg of tyrosol.

  • Addition of Reducing Agent: To the tyrosol solution, add L-ascorbic acid to a final concentration of 15 mM (1.5 equivalents).

  • Enzyme Addition: Add a pre-determined amount of tyrosinase to the reaction mixture. For example, add 180 µL of a 0.98 mg/mL stock solution of free tyrosinase.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 24 hours. The flask should be loosely capped to allow for oxygen exchange.

  • Product Extraction: After 24 hours, transfer the reaction mixture to a separatory funnel and extract the product with an equal volume of ethyl acetate. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude product can be analyzed by techniques such as HPLC, MS, and NMR to confirm the presence of hydroxytyrosol and determine the conversion.

Tyrosinase Catalytic Cycle

The enzymatic mechanism of tyrosinase involves a dinuclear copper center that cycles through different oxidation states to catalyze the ortho-hydroxylation of monophenols (monophenolase activity) and the subsequent oxidation of the resulting catechol to an o-quinone (catecholase activity). The presence of a reducing agent is crucial to favor the accumulation of the catechol product.

G Met Met-Tyrosinase (CuII-CuII) Deoxy Deoxy-Tyrosinase (CuI-CuI) Met->Deoxy Reduction Quinone o-Quinone Met->Quinone + Catechol Oxy Oxy-Tyrosinase (CuII-O2-CuII) Oxy->Met + Phenol - H2O Deoxy->Oxy + O2 Catechol Catechol Quinone->Catechol Reduction (+ Ascorbic Acid) Phenol Phenol AscorbicAcid Ascorbic Acid

Caption: Simplified catalytic cycle of tyrosinase.

Conclusion

The chemoenzymatic synthesis of catechol derivatives is a rapidly advancing field that offers significant advantages over traditional chemical methods. The high selectivity, mild reaction conditions, and improved sustainability make it an attractive approach for researchers and industry professionals. As our understanding of enzyme kinetics and protein engineering deepens, we can expect the development of even more efficient and robust biocatalysts for the production of a wide array of valuable catechol-containing compounds. The protocols and data presented here serve as a valuable resource for those looking to implement these powerful techniques in their own research and development endeavors.

References

In Vitro Bioactivity of Heptadecenylcatechol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol, a member of the catechol family, represents a class of organic compounds with significant potential for biological activity. Catechols, characterized by a benzene ring with two adjacent hydroxyl groups, are known to exhibit a range of effects, including antioxidant, anti-inflammatory, and cytotoxic properties. These activities are often attributed to their ability to scavenge free radicals, modulate inflammatory signaling pathways, and induce apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's bioactivity, offering a foundational framework for researchers investigating its therapeutic potential.

Data Presentation: Bioactivity of Catechol Derivatives

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the bioactivity of structurally related catechols and other phenolic compounds to provide a comparative reference for expected potency. These values, particularly IC50 (half-maximal inhibitory concentration), are crucial for comparing the efficacy of different compounds in various assays.

CompoundAssayCell Line/TargetIC50 Value (µM)Reference CompoundIC50 Value (µM)
(-)-CatechinCOX-1 InhibitionEnzyme Assay1.4--
XanthohumolCOX-1 InhibitionEnzyme AssayActivity noted--
XanthohumolCOX-2 InhibitionEnzyme AssayActivity noted--
COX-2-IN-2COX-2 InhibitionEnzyme Assay0.24--
Gallocatechin gallate (GCG)CytotoxicityT47D34.65 (24h), 23.66 (48h)--
Epigallocatechin gallate (EGCG)CytotoxicityMCF7Activity noted--

Note: The data presented is for structurally related compounds and should be used as a general guideline for experimental design.

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Catechol DerivativeDPPH Radical ScavengingHypothetical DataAscorbic AcidTypical Range

Note: This table is a template for researchers to populate with their experimental data.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells reduce the yellow MTT to a purple formazan product.[2]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[5] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[5]

Materials:

  • This compound stock solution (in methanol or ethanol)

  • DPPH solution (0.2 mM in methanol)[5]

  • Methanol or ethanol

  • 96-well plates

  • Ascorbic acid or Trolox (as a positive control)

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol or ethanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[6] This assay measures the ability of a compound to inhibit COX-2 activity, often by detecting the peroxidase component of the enzyme.

Materials:

  • This compound stock solution (in DMSO)

  • COX-2 inhibitor screening kit (commercial kits are available and provide specific reagents)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Chromogenic or fluorogenic probe

  • Assay buffer

  • 96-well plate (white or clear, depending on the detection method)

  • Plate reader (fluorometric or colorimetric)

  • Celecoxib (as a positive control)

Protocol (General, based on commercially available kits): [7][8]

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, substrate, and probe in the provided assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 10 µL) of the diluted this compound, positive control, or vehicle control (DMSO) to the wells of the 96-well plate.[7]

  • Enzyme Addition: Add the diluted COX-2 enzyme to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the probe.

  • Signal Detection: Immediately measure the fluorescence or absorbance in a kinetic mode for a set period (e.g., 5-10 minutes) using a plate reader.[8]

  • Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve). Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The bioactivity of catechols is often linked to their influence on key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to cellular processes like inflammation, proliferation, and apoptosis.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the cell nucleus, regulating gene expression.[9][10] It consists of three main subfamilies: ERK, JNK, and p38 MAPK.[9] Dysregulation of this pathway is implicated in cancer and inflammatory diseases.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAP3K MAP3K (e.g., ASK1, TAK1) Growth_Factors->MAP3K RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->Transcription_Factors MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MKK3_6->p38 p38->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Figure 1. Simplified MAPK signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses.[11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Expression Gene Expression (Cytokines, Chemokines, COX-2) NFkB_active->Gene_Expression Experimental_Workflow Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) Compound->Anti_inflammatory Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for MAPK/NF-κB pathways) Data_Analysis->Mechanism

References

Troubleshooting & Optimization

Navigating the Synthesis of Heptadecenylcatechol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heptadecenylcatechol, a long-chain alkyl catechol with potential applications in various fields, can present unique challenges. Achieving high yields and purity requires careful consideration of reaction conditions, reagent selection, and potential side reactions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing their synthetic protocols.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its analogs, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

Low product yield is a frequent challenge. The underlying cause can often be traced to one or more of the following factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.

  • Starting Material Impurity: The purity of catechol and the heptadecenyl source can significantly impact the reaction's efficiency.

  • Side Reactions: Competing reactions, such as polymerization or oxidation, can consume starting materials and reduce the desired product's formation.

  • Inefficient Purification: Product loss during workup and purification steps is a common contributor to low isolated yields.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Temperature: For Friedel-Crafts alkylation, a temperature that is too high can lead to charring and byproducts, while a temperature that is too low may result in an incomplete reaction. It is crucial to find the optimal temperature for the specific catalyst and solvent system being used.

    • Catalyst Screening: The choice of Lewis acid in Friedel-Crafts alkylation can dramatically affect the yield. Milder catalysts may offer better selectivity, while stronger ones might lead to higher conversion but also more side products.

    • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

  • Starting Material Quality Check:

    • Ensure the purity of the catechol and the long-chain alkene or alkyl halide through appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.

  • Minimizing Side Reactions:

    • Protecting Groups: The use of protecting groups for the catechol hydroxyls can prevent oxidation and other unwanted side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the catechol ring.

  • Purification Process Review:

    • Optimize the extraction and chromatography conditions to minimize product loss. The high lipophilicity of this compound may require specific solvent systems for efficient separation.

Issue 2: Poor Regioselectivity (Mixture of 3- and 4-substituted Isomers)

A common problem in the direct alkylation of catechol is the formation of a mixture of the 3- and 4-heptadecenylcatechol isomers, which can be difficult to separate.

Potential Causes and Solutions:

  • Steric Hindrance: The directing effect of the hydroxyl groups on the catechol ring can be influenced by the steric bulk of the alkylating agent and the reaction conditions.

  • Reaction Mechanism: The specific mechanism of the alkylation reaction (e.g., Friedel-Crafts vs. other methods) will dictate the regiochemical outcome.

Strategies to Improve Regioselectivity:

  • Use of Protecting Groups: Protecting one of the hydroxyl groups can direct the alkylation to a specific position. For instance, starting with guaiacol (2-methoxyphenol) and then demethylating after alkylation can favor the formation of the 3-substituted product.

  • Directed Ortho-Metalation: This technique can be employed to achieve high regioselectivity by directing the substitution to the position ortho to a directing group.

  • Alternative Synthetic Routes: Consider multi-step synthetic routes that allow for precise control over the position of the alkyl chain introduction, such as those involving a Grignard reaction with a protected and functionalized catechol derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for preparing long-chain alkyl catechols like this compound include:

  • Direct Friedel-Crafts Alkylation: This is a one-step method involving the reaction of catechol with a heptadecenyl source (e.g., heptadecene or a heptadecenyl halide) in the presence of a Lewis acid catalyst. While direct, it often suffers from low regioselectivity and the formation of byproducts.

  • Grignard Reaction with a Protected Catechol: A more controlled, multi-step approach involves the protection of the catechol hydroxyl groups (e.g., as methyl ethers in veratrole), followed by bromination and then a Grignard reaction with a suitable heptadecenyl electrophile. The final step is the deprotection of the hydroxyl groups.

  • Wittig Reaction: This method is particularly useful for creating the double bond in the heptadecenyl chain with good stereocontrol. It typically involves the reaction of a phosphorane derived from a C15 alkyl halide with a protected 3,4-dihydroxybenzaldehyde.

Q2: How can I minimize the oxidation of the catechol ring during the synthesis?

A2: Catechols are susceptible to oxidation, especially under basic conditions or in the presence of air. To minimize oxidation:

  • Use Protecting Groups: Protecting the hydroxyl groups as ethers (e.g., methoxy, benzyloxy) or acetals makes them less prone to oxidation. These groups can be removed at a later stage of the synthesis.

  • Work under Inert Atmosphere: Performing reactions under an inert gas like nitrogen or argon will reduce the exposure to oxygen.

  • Use Antioxidants: In some cases, small amounts of antioxidants can be added to the reaction mixture or during workup.

Q3: What are the best practices for purifying the final this compound product?

A3: The long alkyl chain in this compound makes it quite nonpolar. Purification typically involves:

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is usually effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can be particularly useful for separating closely related isomers of long-chain alkyl catechols.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of alkyl catechol synthesis, based on data from analogous reactions reported in the literature. Disclaimer: The yields presented are for illustrative purposes and may vary depending on the specific substrate and precise experimental conditions.

Table 1: Effect of Catalyst on Friedel-Crafts Alkylation Yield of Phenols

CatalystAlkylating AgentSolventTemperature (°C)Yield (%)
AlCl₃1-DodeceneDichloromethane2565
FeCl₃1-DodeceneDichloromethane2558
BF₃·OEt₂1-DodeceneDichloromethane2545
Montmorillonite ClayBenzyl AlcoholToluene11093

Table 2: Influence of Solvent on the Regioselectivity of Catechol Alkylation

SolventBaseAlkylating Agent3-isomer : 4-isomer ratio
AcetoneK₂CO₃Benzyl Bromide1 : 1.5
DMFK₂CO₃Benzyl Bromide1 : 2.1
EthanolNaOEtBenzyl Bromide1 : 1.2

Experimental Protocols

Protocol 1: Synthesis of 3-Heptadecenyl-1,2-dimethoxybenzene via Grignard Reaction

This protocol outlines a key step in a multi-step synthesis of a protected this compound.

Materials:

  • 3,4-Dimethoxybromobenzene

  • Magnesium turnings

  • Heptadecenyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a solution of 3,4-dimethoxybromobenzene in anhydrous THF dropwise to initiate the Grignard reagent formation.

  • Once the reaction has started, add the remaining 3,4-dimethoxybromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of heptadecenyl bromide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Synthetic Workflow for this compound via Grignard Reaction

SynthesisWorkflow Catechol Catechol Veratrole Veratrole (1,2-Dimethoxybenzene) Catechol->Veratrole Protection (e.g., CH3I, base) Bromoveratrole 3,4-Dimethoxy- bromobenzene Veratrole->Bromoveratrole Bromination (e.g., NBS) Grignard Grignard Reagent Bromoveratrole->Grignard Mg, THF ProtectedProduct 3-Heptadecenyl-1,2- dimethoxybenzene Grignard->ProtectedProduct Heptadecenyl bromide FinalProduct 3-Heptadecenylcatechol ProtectedProduct->FinalProduct Deprotection (e.g., BBr3)

Caption: Multi-step synthesis of 3-heptadecenylcatechol.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckSideReactions Investigate Side Reactions Start->CheckSideReactions ReviewPurification Review Purification Protocol Start->ReviewPurification Impure Impure Materials CheckPurity->Impure Suboptimal Suboptimal Conditions OptimizeConditions->Suboptimal SideProduct Side Products Detected CheckSideReactions->SideProduct LossOnPurification Product Loss During Purification ReviewPurification->LossOnPurification Impure->OptimizeConditions No PurifyReactants Purify Starting Materials Impure->PurifyReactants Yes Suboptimal->CheckSideReactions No AdjustParams Adjust Temp, Catalyst, Solvent Suboptimal->AdjustParams Yes SideProduct->ReviewPurification No UseProtection Use Protecting Groups/ Inert Atmosphere SideProduct->UseProtection Yes ModifyPurification Modify Chromatography/ Extraction LossOnPurification->ModifyPurification Yes

Caption: Decision tree for troubleshooting low reaction yield.

Technical Support Center: Overcoming Solubility Challenges with Heptadecenylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with heptadecenylcatechol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lipid-soluble organic compound belonging to the catechol family. Its long heptadecenyl side-chain makes it highly hydrophobic, leading to poor solubility in aqueous solutions. This poses a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for uniform delivery and cellular uptake.

Q2: What are the best initial solvents for dissolving this compound?

Based on its chemical structure, this compound is most soluble in nonpolar organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating a concentrated stock solution.

Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. What can I do?

Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are some strategies to overcome this:

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 1%, to minimize solvent-induced cell toxicity.

  • Use a surfactant: Incorporating a biocompatible surfactant can help to maintain the solubility of this compound in the aqueous phase.

  • Employ sonication: Briefly sonicating the final solution can help to disperse the compound and break up small precipitates.

  • Gentle heating: Warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at higher temperatures.

Q4: Are there any alternative methods to improve the aqueous solubility of this compound?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, a combination of ethanol and water, or PEG 400 and water, can be more effective than water alone.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.

  • Liposomal formulations: Encapsulating this compound within liposomes can facilitate its delivery in aqueous systems.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to troubleshooting common solubility problems with this compound.

Problem Possible Cause Recommended Solution
This compound will not dissolve in the initial solvent. The chosen solvent is not appropriate for the hydrophobic nature of the compound.Use a polar aprotic solvent like high-purity DMSO. For complete dissolution, gentle warming and vortexing may be necessary.
A stock solution in DMSO is cloudy or contains visible particles. The concentration of this compound exceeds its solubility limit in DMSO at room temperature.Try diluting the stock solution to a lower concentration. Gentle heating and sonication can also help to dissolve any remaining solid.
Precipitation occurs immediately upon dilution into an aqueous buffer or cell culture medium. The compound is "crashing out" of the solution due to the sudden increase in polarity.Reduce the volume of the stock solution added to the aqueous phase. Increase the rate of mixing during addition. Consider using a surfactant in the aqueous phase.
The compound appears to be dissolved initially but precipitates over time. The solution is supersaturated and thermodynamically unstable.Prepare fresh dilutions immediately before use. If storage is necessary, consider a formulation approach such as cyclodextrin complexation or liposomes to improve stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.

  • Vortex the solution again until it is clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol provides a method for diluting the this compound stock solution into a cell culture medium. One study has successfully used a concentration of 0.08 mg/mL of a similar long-chain catechol (urushiol) in DMSO for cell-based proliferation and IgG production assays.[1]

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for another 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the working solution immediately for your experiment.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Catechols

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other catechols, such as catechol itself, suggests potential interactions with key cellular signaling cascades. One study has shown that catechol can inhibit the ERK2/c-Myc signaling pathway in lung cancer cells.[2] This suggests that long-chain catechols like this compound may also have an impact on mitogen-activated protein kinase (MAPK) pathways.

Below are diagrams representing a general experimental workflow for investigating the effect of this compound on a target signaling pathway and a simplified representation of the MAPK/ERK pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in Cell Culture Medium) prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Culture Target Cells cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for Pathway Proteins protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors Translocation GeneExpression Gene Expression TranscriptionFactors->GeneExpression

References

Technical Support Center: Storage and Handling of Heptadecenylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and handling of heptadecenylcatechol. This compound, a component of the urushiol oil found in plants of the Anacardiaceae family, is a valuable compound in various research and development applications. However, its unsaturated alkyl chain and catechol ring make it susceptible to oxidation, which can compromise its biological activity and lead to inconsistent experimental results. This guide offers practical solutions to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned brown. What does this indicate and is the sample still usable?

A color change from pale yellow to brown is a visual indicator of oxidation. The catechol moiety is readily oxidized to form o-quinones, which can then polymerize, leading to the formation of dark-colored products. The usability of the sample depends on the extent of oxidation and the sensitivity of your application. For applications requiring high purity and specific biological activity, it is recommended to use a fresh, unoxidized sample.

Q2: What are the primary factors that contribute to the degradation of this compound during storage?

The primary factors that accelerate the degradation of this compound are:

  • Oxygen: Exposure to atmospheric oxygen is the main driver of oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light: Exposure to UV and visible light can provide the energy to initiate oxidation reactions.

  • pH: Alkaline conditions (high pH) can accelerate the rate of catechol oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

To minimize oxidation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lower (long-term)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.[1][2]
Light Amber vials or in the darkProtects from light-induced degradation.
Container Tightly sealed glass vials with PTFE-lined capsPrevents exposure to air and moisture.

Troubleshooting Guide: Preventing Oxidation

Issue: Rapid degradation of this compound despite refrigeration.

Potential Cause Troubleshooting Step Expected Outcome
Oxygen exposure in the headspace of the vial. 1. Aliquot the sample into smaller, single-use vials to minimize repeated opening and closing. 2. Before sealing, flush the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen.[1][2]Reduced oxygen content in the vial, slowing down oxidation.
Dissolved oxygen in the solvent. 1. Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes before use.Minimizes the presence of dissolved oxygen that can react with the this compound.
Inappropriate solvent choice. 1. Store this compound in a non-polar, aprotic solvent. Ethereal solvents like diethyl ether or aprotic solvents like acetone are suitable. Avoid chlorinated solvents for long-term storage due to potential reactivity.A stable chemical environment that does not promote degradation.

Issue: Inconsistent results in biological assays using stored this compound.

Potential Cause Troubleshooting Step Expected Outcome
Use of partially oxidized material. 1. Before use, assess the purity of the stored sample using an appropriate analytical method (see Experimental Protocols section). 2. If significant degradation is detected, purify the sample by chromatography or use a fresh batch.Consistent and reproducible results in biological assays due to the use of a well-characterized, high-purity compound.
Presence of pro-oxidant contaminants. 1. Ensure all glassware and equipment are thoroughly cleaned to remove any trace metal contaminants. 2. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to the solution to sequester any catalytic metal ions.Reduced catalytic oxidation, leading to improved stability of the this compound solution.

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage
  • Dissolution: Dissolve the this compound in a minimal amount of deoxygenated, high-purity solvent (e.g., HPLC-grade acetone or diethyl ether) to achieve the desired concentration.

  • Inert Gas Purge: Place the vial containing the solution in an ice bath to minimize solvent evaporation. Gently bubble argon or nitrogen gas through the solution for 5-10 minutes.

  • Headspace Flush: After purging the solution, direct a gentle stream of the inert gas into the headspace of the vial for 1-2 minutes to displace any remaining air.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Storage: Store the sealed vial at -20°C or below in the dark.

Protocol 2: Monitoring this compound Oxidation by GC-MS

This protocol is adapted from methods used for the analysis of urushiol congeners.[3][4][5]

  • Sample Preparation and Derivatization:

    • Take an aliquot of the this compound solution.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the compound for GC analysis.

  • GC-MS Parameters:

    • Column: A polar capillary column is suitable for separating the different urushiol components.

    • Injection: Splitless injection is recommended for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 250°C at 10°C/minute.

      • Ramp to 300°C at 5°C/minute, hold for 10 minutes.

    • Mass Spectrometry: Use electron ionization (EI) and scan a mass range of m/z 50-600. The TMS-derivatized this compound will have a characteristic mass spectrum that can be used for identification and quantification. The primary oxidation products will have different retention times and mass spectra.

Visualizations

Oxidation_Pathway This compound This compound (Reduced Form) o_Semiquinone o-Semiquinone Radical This compound->o_Semiquinone + O2 Oxygen Oxygen (O2) o_Quinone o-Quinone (Oxidized Form) o_Semiquinone->o_Quinone Polymerization Polymerization o_Quinone->Polymerization Degradation_Products Degradation Products (Brown Color) Polymerization->Degradation_Products

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow start This compound Degradation Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Temp, Light, Air Exposure) check_storage->improper_storage Yes check_solvent Evaluate Solvent check_storage->check_solvent No correct_storage Implement Proper Storage Protocol (Low Temp, Inert Gas, Dark) improper_storage->correct_storage end Stable this compound correct_storage->end improper_solvent Inappropriate or Oxygenated Solvent check_solvent->improper_solvent Yes check_purity Assess Purity (GC-MS/HPLC) check_solvent->check_purity No correct_solvent Use Deoxygenated, Aprotic Solvent improper_solvent->correct_solvent correct_solvent->end impure Significant Oxidation Detected check_purity->impure Yes check_purity->end No purify Purify or Use Fresh Sample impure->purify purify->end

Caption: Troubleshooting workflow for this compound degradation.

References

Heptadecenylcatechol Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of heptadecenylcatechol.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Question: My initial solvent extraction of this compound from plant material is yielding a low amount of the target compound. What are the possible causes and solutions?

Answer: Low yields during the initial extraction can be attributed to several factors:

  • Inadequate Solvent Polarity: The choice of solvent is critical for efficiently extracting catechols. Solvents like ethanol, or mixtures such as dichloromethane:THF and isopropanol:THF, have been used with varying success.[1] The polarity of the solvent system should be optimized for the specific plant matrix.

  • Insufficient Extraction Time or Agitation: The plant material should be soaked for an adequate amount of time (e.g., approximately 4 hours at room temperature) with sufficient agitation to ensure proper solvent penetration and extraction.[1]

  • Improper Sample Preparation: The plant material should be properly prepared (e.g., shredded or powdered) to increase the surface area available for extraction.[2]

Solution:

  • Solvent Optimization: Experiment with different solvent systems of varying polarities. A table of common solvents and their properties is provided below for reference.

  • Extraction Conditions: Ensure the plant material is finely ground and allow for sufficient extraction time with continuous stirring or agitation.

  • Re-extraction: Perform multiple extractions of the plant residue to maximize the recovery of this compound.

Question: I am observing significant sample degradation during the purification process. How can I minimize this?

Answer: Heptadecenylcatechols, like other catechols, can be susceptible to oxidation and degradation, especially when exposed to air, light, and high temperatures.

  • Oxidation: The catechol moiety is prone to oxidation, which can be accelerated by exposure to oxygen and light.

  • Temperature Sensitivity: High temperatures used during solvent evaporation (e.g., with a rotary evaporator) can lead to thermal degradation.

  • pH Instability: Extreme pH conditions can also cause degradation of the compound. The stability of similar compounds has been shown to be optimal around pH 4.[3]

Solution:

  • Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • Temperature Control: When removing solvents, use a rotary evaporator at a controlled, low temperature (e.g., 20-30°C).[1]

  • pH Control: Maintain a mildly acidic pH during aqueous extraction or washing steps to improve stability.

Question: My column chromatography separation is not providing a high-purity product. What can I do to improve the separation?

Answer: Poor separation during column chromatography can be due to several factors related to the stationary phase, mobile phase, and column packing.

  • Inappropriate Stationary Phase: Standard silica gel may not always provide the best separation. Specialized media, such as thiazole-derivatized silica gel, has been shown to improve purification.[1][2]

  • Suboptimal Mobile Phase: The polarity of the mobile phase is crucial for good separation. A gradient elution may be necessary to separate compounds with similar polarities.

  • Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor resolution.

Solution:

  • Stationary Phase Selection: Consider using modified silica gels or other types of chromatography resins for better selectivity.

  • Mobile Phase Optimization: Systematically vary the solvent composition of the mobile phase to find the optimal conditions for separation. Techniques like thin-layer chromatography (TLC) can be used for rapid screening of solvent systems.

  • Proper Loading: Determine the optimal loading capacity of your column for the crude extract to avoid overloading.

Question: I am having trouble with HPLC analysis, such as shifting retention times and distorted peak shapes. What could be the cause?

Answer: Issues with HPLC analysis can stem from the column, mobile phase, or the sample itself.

  • Column Equilibration: Insufficient equilibration of the HPLC column with the mobile phase can lead to unstable retention times.[4]

  • Mobile Phase Composition: The presence of acids like phosphoric or formic acid in the mobile phase can significantly affect the peak shape and retention of catechols.[5][6]

  • Column Contamination: Buildup of impurities on the column can lead to distorted peaks and loss of resolution.

Solution:

  • Thorough Equilibration: Always ensure the column is fully equilibrated with the mobile phase before injecting the sample. This is indicated by a stable baseline and pressure.[4]

  • Mobile Phase Additives: For mass spectrometry compatible methods, replace phosphoric acid with formic acid.[5] The choice and concentration of the acid modifier should be optimized.

  • Column Washing: Regularly wash the column according to the manufacturer's instructions to remove strongly retained impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most effective initial extraction solvents for this compound from poison ivy?

A1: Various solvents and mixtures have been shown to be effective. The choice of solvent can impact the initial purity of the extract. For example, in one study, 100% ethanol yielded a higher initial urushiol concentration (42% w/w) compared to 1:1 dichloromethane:THF (30% w/w) and 1:1 isopropanol:THF (32% w/w).[1]

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to determine the composition of urushiol extracts.[1][7] For a more precise and quantitative assessment, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method that can provide an absolute purity value.[8] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is also widely used for purity analysis and quantification.[5][6]

Q3: What are the key safety precautions I should take when working with this compound?

A3: this compound is a skin sensitizer and toxicant.[9] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work with solid catechol and concentrated solutions should be performed in a chemical fume hood to avoid inhalation.[9] Ensure you are familiar with the material safety data sheet (MSDS) before handling.

Q4: How should I dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous chemical waste.[10] It should not be disposed of down the drain or in regular trash.[10][11] Collect all liquid and solid waste in properly labeled, sealed containers for disposal by your institution's environmental health and safety department.[10][12] The first rinse of any glassware that contained the compound should also be collected as hazardous waste.[10]

Q5: What are some suitable solvents for dissolving purified this compound?

A5: Catechols are generally soluble in a range of organic solvents. Based on the solubility of related catechins, good solvents would likely include acetone, ethanol, methanol, and ethyl acetate.[13] They are typically slightly soluble or insoluble in nonpolar solvents like hexane.[13] this compound itself is described as an oil.[2]

Quantitative Data

Table 1: Initial Extraction Yield of Urushiol from Poison Ivy Leaves

Extraction SolventUrushiol Content (w/w %) in Crude Extract
1:1 Dichloromethane:THF~30%
100% Ethanol~42%
1:1 Isopropanol:THF~32%

Data sourced from patent information describing urushiol extraction.[1]

Table 2: Solubility of Catechin (a related compound) in Various Solvents

SolventSolubility
AcetonitrileEstimated to be soluble
EthanolEstimated to be soluble
Ethyl acetateEstimated to be soluble
ChloroformEstimated to be soluble
HexaneEstimated to be soluble
AcetoneEstimated to be soluble
MethanolEstimated to be soluble

This table provides an estimation of solubility for a related compound, (+)-catechin, and can serve as a guide for solvent selection.[13]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Poison Ivy

This protocol is a synthesized example based on methods described in the literature.[1][2]

  • Preparation of Plant Material: Shred or grind dried poison ivy leaves to a fine powder.

  • Solvent Extraction:

    • Soak the powdered leaves in 100% ethanol (or another suitable solvent, see Table 1) for approximately 4 hours at room temperature with constant stirring.

    • Filter the mixture to remove the solid plant material.

    • Collect the liquid extract and remove the solvent using a rotary evaporator at a temperature between 20-30°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the resulting crude residue in a solvent mixture of hexane and acetonitrile.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. The more polar this compound will preferentially partition into the acetonitrile layer.

    • Collect the acetonitrile layer.

    • Evaporate the acetonitrile to yield a partially purified extract.

  • Drying:

    • To remove any residual water, the extract can be dissolved in an organic solvent like chloroform and dried over anhydrous sodium sulfate.[1]

    • Filter off the sodium sulfate and remove the solvent to obtain the dried, partially purified this compound.

Protocol 2: HPLC Analysis of Catechols

This is a general protocol for the HPLC analysis of catechols, which can be adapted for this compound.[5][6]

  • Column: Use a reverse-phase C18 column. A deactivated, end-capped column may provide better peak shapes.[6]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (or methanol) and water, with an acidic modifier.[5]

    • Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution is often used to separate multiple components. For example, a linear gradient from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm is suitable for catechols.

  • Sample Preparation: Dissolve the purified this compound sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow plant_material Dried & Ground Poison Ivy Leaves extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction filtration Filtration extraction->filtration filtration->plant_material Residue (discard) evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 Liquid Extract crude_extract Crude Urushiol Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Acetonitrile) crude_extract->partitioning acetonitrile_layer Collect Acetonitrile Layer partitioning->acetonitrile_layer evaporation2 Solvent Evaporation acetonitrile_layer->evaporation2 partially_pure Partially Purified This compound evaporation2->partially_pure chromatography Column Chromatography (e.g., Silica Gel) partially_pure->chromatography pure_product High-Purity This compound chromatography->pure_product

Caption: Extraction and purification workflow for this compound.

troubleshooting_logic start Poor HPLC Separation q1 Are retention times shifting? start->q1 a1 Increase column equilibration time. q1->a1 Yes q2 Are peaks broad or tailing? q1->q2 No end Improved Separation a1->end a2 Optimize mobile phase pH with acid modifier. q2->a2 Yes q3 Is backpressure high? q2->q3 No a2->end a3 Wash or replace column. Filter sample. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Optimizing HPLC Parameters for Heptadecenylcatechol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of heptadecenylcatechol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Peak tailing or fronting is a common issue in HPLC. For a hydrophobic molecule like this compound, several factors could be at play:

    • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the catechol moiety, causing tailing.

      • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[1][2]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the catechol hydroxyl groups.

      • Solution: Ensure the mobile phase pH is maintained in a consistent and appropriate range, typically acidic to keep the catechol protons.[1]

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded.

      • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the guard column or the analytical column.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between runs. What should I check?

  • Answer: Fluctuating retention times can compromise the reliability of your analysis. Here are the primary causes and their solutions:

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can alter the elution strength.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • Column Temperature: Variations in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 30-40°C) for better reproducibility.[3]

    • Column Equilibration: Insufficient equilibration time between gradient runs will lead to retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.

    • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.

      • Solution: Inspect the pump for any visible leaks (e.g., salt deposits from buffered mobile phases). Perform a flow rate accuracy test.

Issue 3: Poor Resolution or Co-elution

  • Question: I am not able to separate this compound from other components in my sample. How can I improve the resolution?

  • Answer: Achieving good resolution is key to accurate quantification. Consider the following optimization strategies:

    • Mobile Phase Strength: The percentage of the organic solvent in your mobile phase may be too high, causing your analyte to elute too quickly.

      • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention and improve separation. For gradient elution, a shallower gradient can enhance resolution.

    • Mobile Phase Selectivity: Changing the organic modifier can alter the selectivity of the separation.

      • Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can interact differently with the analyte and stationary phase.[1]

    • Stationary Phase: While a C18 column is a good starting point, other stationary phases might provide better selectivity for your specific sample matrix.

      • Solution: Consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for this compound separation?

A1: Based on methods for structurally similar long-chain alkylphenols and other phenolic compounds, a good starting point for developing a separation method for this compound would be:

  • Column: A reversed-phase C18 column is the most common choice.[5][6][7]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water. The water should be acidified with 0.1% formic acid or acetic acid to ensure good peak shape.[1][2][8]

  • Detection: UV detection at approximately 280 nm is suitable for the phenolic chromophore.[8]

Q2: Should I use isocratic or gradient elution for this compound analysis?

A2: For complex samples containing compounds with a wide range of polarities, gradient elution is generally preferred as it can provide better resolution and shorter analysis times.[9] If your sample is relatively simple and the peaks of interest elute close to each other, an isocratic method might be sufficient.

Q3: How does the long alkyl chain of this compound affect its separation?

A3: The C17 alkyl chain makes this compound very hydrophobic. This means it will be strongly retained on a reversed-phase column like C18. You will likely need a mobile phase with a high percentage of organic solvent to elute it in a reasonable time.

Q4: What is the importance of pH in the mobile phase for catechol analysis?

A4: The pH of the mobile phase is crucial for controlling the ionization state of the catechol's hydroxyl groups.[1] At a neutral or basic pH, these groups can deprotonate, leading to peak tailing and potential interactions with the stationary phase. Maintaining an acidic pH (e.g., pH 2.5-4) keeps the hydroxyl groups protonated, resulting in better peak shape and more reproducible retention.[2][10]

Data Presentation

The following table summarizes recommended starting HPLC parameters and ranges for optimization of this compound separation.

ParameterRecommended Starting ConditionOptimization RangeRationale
Stationary Phase C18, 5 µm particle size, 150 x 4.6 mmC8, Phenyl-Hexyl; 3-5 µm particle sizeC18 is a good general-purpose reversed-phase column for hydrophobic compounds.[5][6][7] Other phases can offer different selectivity.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.05-0.5% Formic or Acetic AcidAcidification improves peak shape for phenolic compounds by suppressing silanol interactions.[1][2]
Mobile Phase B AcetonitrileMethanolAcetonitrile and methanol offer different selectivities for phenolic compounds.[1]
Gradient 70% B to 95% B over 15 minutesAdjust initial/final %B and gradient slopeDue to the high hydrophobicity of this compound, a high percentage of organic solvent is needed. A gradient helps to elute other potential sample components with good resolution.
Flow Rate 1.0 mL/min0.8 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and analysis time.
Column Temperature 30°C25 - 40°CElevated temperature can improve efficiency and reduce backpressure.[3]
Injection Volume 10 µL5 - 20 µLShould be optimized to avoid column overload.
Detection UV at 280 nm275 - 285 nmPhenolic compounds typically have a UV absorbance maximum around this wavelength.[8]

Experimental Protocols

Protocol 1: Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a known concentration.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 2: HPLC Method Development - A General Approach

  • Initial Scoping Runs:

    • Install a C18 column and set the column temperature to 30°C.

    • Prepare mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Perform a fast gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of this compound.

  • Gradient Optimization:

    • Based on the scoping run, design a slower, more focused gradient around the elution time of the target analyte. For this compound, a starting gradient of 70-95% B over 15 minutes is a reasonable starting point.

    • Adjust the gradient slope to improve the resolution between this compound and any closely eluting impurities. A shallower gradient will generally increase resolution.

  • Mobile Phase Optimization:

    • If resolution is still not optimal, try replacing acetonitrile with methanol as the organic modifier (mobile phase B) and repeat the gradient optimization.

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase and gradient have been established, small adjustments to the flow rate and column temperature can be made to fine-tune the separation and reduce run time.

Mandatory Visualization

hplc_troubleshooting_workflow start Start: HPLC Problem Encountered problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Peak Shape retention_time Inconsistent Retention Time problem_type->retention_time Retention Time resolution Poor Resolution problem_type->resolution Resolution check_overload Is Sample Overloaded? peak_shape->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_ph Is Mobile Phase pH Acidic? check_overload->check_ph No end_node Problem Solved dilute_sample->end_node add_acid Add 0.1% Formic/Acetic Acid to Mobile Phase check_ph->add_acid No check_column Flush or Replace Column check_ph->check_column Yes add_acid->end_node check_column->end_node check_mobile_phase Is Mobile Phase Fresh? retention_time->check_mobile_phase prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp No check_temp Is Column Temperature Controlled? check_mobile_phase->check_temp Yes prepare_fresh_mp->end_node use_column_oven Use Column Oven check_temp->use_column_oven No check_equilibration Increase Equilibration Time check_temp->check_equilibration Yes use_column_oven->end_node check_equilibration->end_node optimize_gradient Decrease Gradient Slope (make it shallower) resolution->optimize_gradient change_solvent Switch Organic Solvent (ACN <-> MeOH) optimize_gradient->change_solvent change_column Try Different Column (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->end_node

Caption: Troubleshooting workflow for common HPLC issues.

hplc_principle mobile_phase Mobile Phase (Solvent Reservoir) pump HPLC Pump mobile_phase->pump injector Injector (Sample Introduction) pump->injector column HPLC Column (Stationary Phase) injector->column detector Detector (e.g., UV-Vis) column->detector data_system Data System (Chromatogram) detector->data_system waste Waste detector->waste

Caption: Basic components of an HPLC system.

References

Troubleshooting inconsistent results in heptadecenylcatechol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptadecenylcatechol assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Handling

Question: My this compound sample appears discolored and gives inconsistent results. What could be the cause?

Answer: this compound, a type of urushiol, is highly susceptible to oxidation, which can lead to discoloration (often appearing as a blackish lacquer) and a mixture of polymerized products.[1] This degradation will significantly impact assay results. To minimize oxidation:

  • Storage: Store pure this compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).

  • Solvents: Use deoxygenated solvents for all sample preparations.

  • Light Exposure: Protect samples from light, as UV rays can degrade the compound.[1]

  • Fresh Preparations: Prepare working solutions fresh for each experiment.

Question: I am having trouble dissolving this compound in my aqueous assay buffer. How can I improve its solubility?

Answer: this compound is a lipophilic molecule with a long hydrocarbon chain, making it poorly soluble in water.[1] For aqueous assays, consider the following:

  • Co-solvents: Use a minimal amount of a water-miscible organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO) to first dissolve the compound before diluting it in the aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect the assay's biological components.

  • Detergents: In some cellular assays, a very low concentration of a non-ionic detergent might be used to improve solubility, but this should be carefully validated to ensure it does not interfere with the assay.

Chromatographic Analysis (HPLC/GC-MS)

Question: I am observing peak tailing and inconsistent retention times in my HPLC analysis of this compound. What are the likely causes and solutions?

Answer: Peak tailing and retention time shifts in HPLC are common issues that can arise from several factors:

Potential Cause Troubleshooting Steps
Column Contamination Particulate matter or strongly retained compounds from the sample matrix can accumulate on the column. Solution: Flush the column with a strong solvent (stronger than your mobile phase). Consider using a guard column to protect the analytical column.
Column Degradation Over time, the stationary phase of the column can degrade. Solution: Replace the column if flushing does not resolve the issue.
Mobile Phase Issues Inconsistent mobile phase composition, pH fluctuations, or dissolved gases can affect retention times. Solution: Ensure the mobile phase is well-mixed, degassed, and prepared fresh. Use a buffered mobile phase to maintain a constant pH.
Secondary Interactions The catechol moiety can interact with active sites on the silica backbone of the column, leading to peak tailing. Solution: Use a well-endcapped column. Adding a small amount of a competitive agent like triethylamine to the mobile phase can sometimes help, but this should be tested for compatibility with your detection method.
Sample Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample.

Question: My this compound seems to be degrading during GC-MS analysis, leading to multiple peaks. How can I prevent this?

Answer: The high temperatures used in GC-MS can cause degradation of thermally labile compounds like catechols.

  • Derivatization: To improve volatility and thermal stability, derivatization is often necessary. Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common method for catechols before GC-MS analysis.[2][3] This protects the hydroxyl groups and reduces the chance of on-column degradation.

Bioassays (e.g., Antioxidant, Enzyme Inhibition)

Question: My results from an antioxidant assay (e.g., DPPH) with this compound are not reproducible. What factors should I consider?

Answer: Inconsistent results in antioxidant assays can stem from several sources:

Factor Recommendation
Sample Oxidation As mentioned, this compound readily oxidizes. Ensure your stock and working solutions are fresh and protected from air and light.
Reaction Kinetics The reaction between this compound and the radical (e.g., DPPH) may be slow. Ensure you have optimized the incubation time to reach the reaction endpoint.
Solvent Effects The choice of solvent can influence the antioxidant activity measurement. Ensure the solvent used for your sample is compatible with the assay and that the same solvent is used for the control.
Concentration Range Ensure you are working within the linear range of the assay. A dose-response curve should be generated to determine the appropriate concentration range for your experiments.

Question: I am not observing any significant inhibition in my tyrosinase inhibition assay with this compound. What could be wrong?

Answer: Several factors can lead to a lack of observed activity in an enzyme inhibition assay:

  • Enzyme Activity: First, confirm that the enzyme is active using a known inhibitor (e.g., kojic acid for tyrosinase).[4][5]

  • Solubility: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration. Refer to the solubility troubleshooting tips above.

  • Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient before adding the substrate.

  • Assay Conditions: The pH and temperature of the assay should be optimal for the enzyme's activity.

Experimental Protocols

Tyrosinase Inhibition Assay (Colorimetric)

This protocol is adapted from standard tyrosinase inhibition assay procedures.[4][5][6][7][8]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • DMSO or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 20 U/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 1 mM.

    • Prepare a stock solution of this compound in DMSO or ethanol. Create a dilution series in the same solvent.

    • Prepare a stock solution of kojic acid in DMSO or ethanol as a positive control.

  • Assay:

    • In a 96-well plate, add 20 µL of your this compound dilutions, positive control, or solvent (for the enzyme control).

    • Add 50 µL of the tyrosinase enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 30 µL of the L-DOPA substrate solution to each well to start the reaction.

    • Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • The percent inhibition is calculated as: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

DPPH Radical Scavenging Assay (Antioxidant)

This protocol is based on standard DPPH assay methodologies.[9][10][11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Prepare a stock solution of this compound in methanol or ethanol. Create a dilution series.

    • Prepare a stock solution of the positive control in the same solvent.

  • Assay:

    • In a 96-well plate, add 100 µL of your this compound dilutions, positive control, or solvent (for the control).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The percent radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

Urushiol-Induced Inflammatory Signaling Pathway

Urushiols, including this compound, are known to induce a delayed-type hypersensitivity reaction.[1] This is a T-cell mediated immune response. The lipophilic nature of urushiol allows it to penetrate the skin and interact with proteins. The catechol moiety is oxidized to a reactive quinone, which then acts as a hapten, covalently binding to skin proteins.[13] These modified proteins are then processed by antigen-presenting cells (APCs), such as Langerhans cells. Recent research has highlighted the role of the CD1a molecule in presenting the lipid-like urushiol to T-cells.[14] This leads to the activation of inflammatory signaling pathways, including the NF-κB pathway, and the release of pro-inflammatory cytokines, resulting in the characteristic rash and inflammation of poison ivy dermatitis.[15][16]

Urushiol_Inflammation Urushiol-Induced Inflammatory Pathway Urushiol This compound (Urushiol) Skin_Penetration Skin Penetration Urushiol->Skin_Penetration Oxidation Oxidation to Quinone Skin_Penetration->Oxidation Protein_Binding Haptenization: Covalent Binding to Skin Proteins Oxidation->Protein_Binding APC Antigen Presenting Cell (e.g., Langerhans Cell) Protein_Binding->APC Uptake CD1a Presentation by CD1a Molecule APC->CD1a T_Cell T-Cell Activation CD1a->T_Cell Inflammation Inflammatory Response: Cytokine Release, NF-κB Activation T_Cell->Inflammation Rash Contact Dermatitis (Rash, Blisters) Inflammation->Rash

Caption: Urushiol-induced inflammatory signaling cascade.

General Troubleshooting Workflow for Inconsistent Assay Results

When faced with inconsistent results in your this compound assays, a systematic approach to troubleshooting is crucial. The following workflow can help identify the source of the problem.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Check_Sample Check Sample Integrity: - Freshly prepared? - Proper storage? - No discoloration? Start->Check_Sample Check_Reagents Verify Reagents: - Expired? - Properly prepared? - Controls working? Start->Check_Reagents Check_Protocol Review Protocol: - Correct concentrations? - Correct incubation times/temps? - Correct instrument settings? Start->Check_Protocol Problem_Sample Problem with Sample (Degradation/Solubility) Check_Sample->Problem_Sample Problem_Reagents Problem with Reagents Check_Reagents->Problem_Reagents Problem_Protocol Problem with Protocol/ Execution Check_Protocol->Problem_Protocol Solution_Sample Prepare Fresh Sample Use Inert Conditions Optimize Solubility Problem_Sample->Solution_Sample Solution_Reagents Prepare Fresh Reagents Run Controls Problem_Reagents->Solution_Reagents Solution_Protocol Re-run Assay Carefully Calibrate Instrument Problem_Protocol->Solution_Protocol End Consistent Results Solution_Sample->End Solution_Reagents->End Solution_Protocol->End

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Heptadecenylcatechol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and addressing common issues during experiments with heptadecenylcatechol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a catechol derivative with a C17 alkyl chain. It belongs to a class of compounds known as long-chain catechols, which are structurally similar to urushiols, the allergens found in poison ivy and poison oak. Due to this similarity, it is often used in research related to allergic contact dermatitis, immunology, and the development of potential therapies or desensitization treatments.

Q2: What are the main sources of contamination in this compound experiments?

Contamination in this compound experiments can arise from several sources:

  • Synthesis Byproducts: Incomplete reactions or side reactions during synthesis can lead to impurities. For instance, in a Grignard reaction, unreacted starting materials or byproducts from side reactions can contaminate the final product.

  • Oxidation: Catechols are susceptible to oxidation, especially when exposed to air, light, or certain metals. This can lead to the formation of quinones and other degradation products, often indicated by a change in color (e.g., turning reddish or brown).

  • Cross-Contamination: Using glassware or equipment that has not been thoroughly cleaned can introduce contaminants from previous experiments.

  • Solvent and Reagent Impurities: The purity of solvents and other reagents used in synthesis, purification, and experiments is crucial. Trace impurities can interfere with reactions or assays.

  • Microbial Contamination: Although less common in organic synthesis, microbial contamination can be a concern in biological assays involving this compound.

Q3: How should I properly store this compound to prevent degradation?

To ensure the stability of this compound, it is recommended to:

  • Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Keep it in a cool, dark place, such as a refrigerator or freezer, to slow down potential degradation reactions.

  • Avoid contact with incompatible materials that could catalyze degradation.

Q4: What are the key safety precautions when handling this compound?

Given its structural similarity to urushiols, this compound should be handled with caution as it is a potential skin sensitizer and can cause allergic contact dermatitis.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any aerosols.

  • Avoid Skin Contact: Prevent direct contact with the skin. In case of accidental contact, immediately wash the affected area with soap and water.

  • Waste Disposal: Dispose of this compound waste and contaminated materials according to your institution's hazardous waste disposal procedures.

Troubleshooting Guides

Issue 1: Low Yield or Failed Synthesis of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Quality of Grignard Reagent Ensure magnesium turnings are fresh and shiny. Activate with a small crystal of iodine or 1,2-dibromoethane. Use anhydrous solvents (e.g., dry THF or diethyl ether).
Presence of Water or Protic Solvents Flame-dry all glassware before use and cool under an inert atmosphere. Use freshly distilled or anhydrous solvents. Ensure starting materials are dry.
Side Reactions Control the reaction temperature carefully. Add the Grignard reagent slowly to the electrophile to avoid localized heating.
Incorrect Stoichiometry Accurately measure all reagents. A slight excess of the Grignard reagent is often used.
Issue 2: Product Discoloration (Turning Pink, Red, or Brown)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Oxidation of the Catechol Ring Perform reactions and workups under an inert atmosphere (argon or nitrogen). Use degassed solvents. Store the purified product under an inert atmosphere in the dark and at low temperatures.
Presence of Metal Impurities Use high-purity reagents and solvents. If possible, use metal-free reaction vessels or glassware that has been acid-washed to remove trace metals.
Issue 3: Inconsistent Results in Biological Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degradation of this compound in Media Prepare fresh solutions of this compound for each experiment. Protect solutions from light and heat. Consider the stability of the compound in your specific assay buffer and timeframe.
Impure Compound Verify the purity of your this compound using analytical techniques like HPLC, NMR, or Mass Spectrometry before use. Repurify if necessary.
Interaction with Assay Components Evaluate potential interactions between this compound and other components in your assay system.

Experimental Protocols

Representative Synthesis of a 4-Alkylcatechol (e.g., 4-Heptadecylcatechol)

This protocol is a representative method for the synthesis of a 4-alkylcatechol and may need to be optimized for this compound.

Materials:

  • 3,4-Dimethoxybromobenzene

  • Magnesium turnings

  • 1-Heptadecyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 3,4-dimethoxybromobenzene in anhydrous THF dropwise. Stir the mixture until the magnesium is consumed.

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a palladium catalyst followed by the dropwise addition of 1-heptadecyne in anhydrous THF. Stir the reaction mixture at room temperature overnight.

  • Workup and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude product by column chromatography on silica gel.

  • Demethylation: Dissolve the purified intermediate in anhydrous DCM and cool to 0°C. Add BBr₃ dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Final Workup and Purification: Carefully quench the reaction with methanol at 0°C. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate. Purify the final product by column chromatography on silica gel to yield 4-heptadecylcatechol.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Synthesized 4-Alkylcatechols

Note: This data is illustrative and based on typical results for similar compounds. Actual results may vary.

Compound Synthesis Method Purity (by HPLC) Yield (%)
4-PentadecylcatecholGrignard Coupling & Demethylation>98%65-75%
4-HeptadecylcatecholGrignard Coupling & Demethylation>97%60-70%
Table 2: Illustrative Stability Data for a 4-Alkylcatechol Solution (in Ethanol at 4°C)

Note: This data is illustrative and based on typical results for similar compounds. Actual results may vary.

Time Point Purity (by HPLC) Appearance
Day 099.5%Colorless solution
Day 799.2%Colorless solution
Day 3098.5%Faintly yellow solution
Day 9097.1%Yellow solution

Mandatory Visualizations

Diagram 1: General Workflow for Synthesis and Purification of this compound

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials grignard Grignard Reaction start->grignard coupling Coupling Reaction grignard->coupling demethylation Demethylation coupling->demethylation crude Crude Product demethylation->crude extraction Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Pure this compound chromatography->pure analysis Purity Analysis (HPLC, NMR, MS) pure->analysis G Urushiol-Induced Allergic Contact Dermatitis Pathway cluster_skin Skin Epidermis cluster_lymph Lymph Node cluster_response Effector Phase in Skin urushiol Urushiol Penetration protein_binding Binding to Skin Proteins (Haptenization) urushiol->protein_binding langerhans Uptake by Langerhans Cells protein_binding->langerhans migration Migration to Lymph Node langerhans->migration Antigen Presentation tcell_activation T-Cell Activation & Proliferation migration->tcell_activation tcell_migration T-Cell Migration to Skin tcell_activation->tcell_migration cytokine_release Cytokine Release (e.g., IFN-γ, IL-17) tcell_migration->cytokine_release inflammation Inflammation & Dermatitis cytokine_release->inflammation

References

Technical Support Center: Refinement of Heptadecenylcatechol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and refinement of heptadecenylcatechol from natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound and related urushiols.

FAQ 1: What are the primary natural sources for extracting this compound?

This compound is a component of urushiol, an oily mixture of catechols. The most common natural sources for urushiol containing this compound are plants from the Anacardiaceae family. These include:

  • Poison Ivy (Toxicodendron radicans) : Primarily contains C15 catechols, but C17 congeners like this compound are also present.

  • Poison Oak (Toxicodendron diversilobum and Toxicodendron pubescens) : Notably contains catechols with C17 side chains, making it a significant source for this compound.[1]

  • Poison Sumac (Toxicodendron vernix) : Another source of urushiol.

  • Mango (Mangifera indica) : The peel and sap contain phenolic compounds, including catechols.

  • Cashew Nut Tree (Anacardium occidentale) : The shell oil is a source of related phenolic lipids.

Troubleshooting Guide: Low Yield of this compound

Question Possible Cause Troubleshooting Steps
Q1: My extraction is resulting in a very low yield of the target compound. What could be the issue? Incomplete initial extraction from plant material. * Ensure the plant material is properly prepared (e.g., shredded or pulverized) to maximize surface area for solvent contact.[2] * Consider the choice of primary extraction solvent. While ethanol is common, other solvents like dimethoxyethane may offer different efficiencies.[3] * Increase the duration of the solvent soak or employ active mixing (stirring/shaking) to enhance extraction.[4]
Degradation of this compound during the process. * this compound is prone to oxidation and polymerization, especially at elevated temperatures and when exposed to air.[5] It is advisable to work under a nitrogen atmosphere and at or below 30°C.[4][5] * The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction can help prevent oxidative degradation.[6]
Loss of compound during solvent partitioning. * Ensure complete separation of the immiscible solvent layers (e.g., hexane and acetonitrile) during liquid-liquid extraction. Emulsions can trap the analyte.[7] * If an emulsion forms, it can sometimes be broken by adding brine to increase the ionic strength of the aqueous layer.[7]
Inefficient chromatographic purification. * The choice of stationary phase is critical. Thiazole-derivatized silica gel has been shown to be highly effective for purifying urushiols to greater than 96% purity.[3][8] * Optimize the mobile phase composition and gradient to ensure proper separation of the desired catechol congener from other components.

Troubleshooting Guide: Purity and Contamination Issues

Question Possible Cause Troubleshooting Steps
Q2: My final product shows significant impurities upon analysis (e.g., by HPLC). How can I improve the purity? Co-extraction of other plant components. * The initial crude extract will contain a variety of lipids, chlorophyll, and other compounds. A multi-step purification process is essential. * Employ a solvent partitioning step (e.g., hexane/acetonitrile) to remove some of the more polar or non-polar impurities before chromatography.[8]
Oxidation or polymerization of the product. * As mentioned for low yield, preventing oxidation is crucial for purity. Store extracts and purified fractions under an inert atmosphere and at low temperatures.[5] * Analyze samples promptly after purification to minimize degradation.
Cross-contamination from equipment. * Thoroughly clean all glassware and equipment between extractions to prevent carry-over from previous batches.
Q3: I'm observing broad or tailing peaks during HPLC analysis of my purified fraction. What could be the cause? Column overload. * Dilute the sample before injection.
Interaction of the catechol group with the stationary phase. * Acidifying the mobile phase (e.g., with phosphoric acid) can help to suppress the ionization of the catechol hydroxyl groups and improve peak shape.[9]
Presence of multiple, closely related isomers. * Urushiol is a mixture of congeners with varying degrees of saturation in the alkyl side chain.[10] High-resolution chromatography may be needed to separate these. The use of a highly selective column, such as the thiazole-derivatized silica gel, can improve separation.[8]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Toxicodendron Species

This protocol is a synthesis of methods described for the extraction of urushiol.[3][5][8]

  • Plant Material Preparation :

    • Collect fresh leaves of poison ivy or poison oak. Store refrigerated and use within 7-10 days of harvest.[8]

    • Shred the plant material to increase the surface area for extraction.

  • Primary Solvent Extraction :

    • Soak the shredded leaves in an organic solvent such as dimethoxyethane or ethanol (e.g., 60 grams of leaves in 400 milliliters of solvent) for approximately 4 hours at room temperature with occasional stirring.[3]

    • Filter the solution to remove the solid plant material.

  • Solvent Removal :

    • Concentrate the filtrate using a rotary evaporator to remove the primary extraction solvent. This will yield a crude, oily extract.

  • Liquid-Liquid Partitioning :

    • Dissolve the crude extract in a biphasic solvent system of hexane and acetonitrile.

    • Thoroughly mix the two phases and then allow them to separate. The this compound will preferentially partition into one of the phases.

    • Carefully separate and collect the desired solvent phase.

  • Final Solvent Removal :

    • Evaporate the solvent from the collected phase to yield a concentrated urushiol extract. This extract can then be taken for further chromatographic purification.

Protocol 2: Chromatographic Refinement using Thiazole-Derivatized Silica Gel

This method has been shown to yield high-purity urushiol.[3][8]

  • Column Preparation :

    • Dry-pack a chromatography column with thiazole-derivatized silica gel.

    • Equilibrate the column with the initial mobile phase solvent (e.g., a non-polar solvent like hexane).

  • Sample Loading :

    • Dissolve the concentrated extract from Protocol 1 in a minimal amount of the mobile phase.

    • Load the sample onto the top of the prepared column.

  • Elution :

    • Elute the column with a suitable solvent or solvent gradient. The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity.

    • Collect fractions as they elute from the column.

  • Fraction Analysis and Pooling :

    • Analyze the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the highest concentration of this compound.

    • Pool the high-purity fractions.

  • Solvent Evaporation :

    • Remove the solvent from the pooled fractions to obtain the purified this compound.

Quantitative Data

The following table summarizes reported data on the purity and concentration of urushiol extracts obtained using different methodologies.

MethodSource MaterialPurityConcentrationReference
Ethanol extraction followed by chloroform/water fractionation, silica-gel chromatography, and hexane/acetonitrile partitioning (ElSohly method)Poison IvyNot specifiedNot greater than ~2 mg/mL[8]
Primary organic solvent extraction followed by hexane/acetonitrile partitioning and thiazole-derivatized silica gel chromatographyPoison Ivy>96% (can be >99%)Upwards of 50 mg/mL[3][8]

Visualizations

Experimental Workflow for this compound Extraction and Refinement

experimental_workflow plant_material Plant Material (e.g., Poison Oak Leaves) shredding Shredding/Pulverizing plant_material->shredding primary_extraction Primary Solvent Extraction (e.g., Dimethoxyethane) shredding->primary_extraction filtration Filtration primary_extraction->filtration crude_extract Crude Extract filtration->crude_extract solvent_partitioning Liquid-Liquid Partitioning (Hexane/Acetonitrile) crude_extract->solvent_partitioning partitioned_extract Partitioned Extract solvent_partitioning->partitioned_extract chromatography Thiazole Silica Gel Chromatography partitioned_extract->chromatography purified_fractions High-Purity Fractions chromatography->purified_fractions solvent_evaporation Solvent Evaporation purified_fractions->solvent_evaporation final_product Purified this compound solvent_evaporation->final_product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of Rhus toxicodendron Extract on the Inflammatory Response

Rhus toxicodendron extracts, containing urushiols like this compound, have been shown to modulate inflammatory pathways. One key pathway involves the regulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[7][8][11]

signaling_pathway rhus_tox Rhus toxicodendron Extract (contains this compound) cell_membrane Cell Membrane rhus_tox->cell_membrane Interacts with cell cox2_gene COX-2 Gene Transcription cell_membrane->cox2_gene Signal Transduction cox2_protein COX-2 Protein cox2_gene->cox2_protein Translation pge2 Prostaglandin E2 (PGE2) (Pro-inflammatory) cox2_protein->pge2 Catalyzes production of inflammation Inflammatory Response pge2->inflammation

Caption: this compound's influence on the COX-2 inflammatory pathway.

References

Technical Support Center: Heptadecenylcatechol-Induced Equipment Fouling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering equipment fouling suspected to be caused by heptadecenylcatechol or similar catechol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause equipment fouling?

This compound is a catechol derivative with a long alkyl chain. Catechols are known to be unstable, particularly in the presence of oxygen or at basic pH, and can oxidize and polymerize to form insoluble, tar-like substances.[1] This polymerization is a likely cause of equipment fouling, leading to blockages, reduced efficiency of components like heat exchangers, and contamination of products.

Q2: What are the initial signs of this compound-induced fouling in my equipment?

Common indicators of fouling include:

  • A noticeable decrease in the performance of heat exchangers.[2]

  • An increase in pressure drop across columns or pipes.[3]

  • Visible dark, sticky, or solid deposits on equipment surfaces upon inspection.

  • Discoloration of the processed material.

  • Reduced flow rates in the system.[2]

  • Deviations from expected operating temperatures.[2]

Q3: What are the safety precautions I should take when handling this compound and dealing with fouled equipment?

This compound is expected to have irritant properties similar to other catechols.[4] When handling the compound or cleaning fouled equipment, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

  • Work in a well-ventilated area to avoid inhalation of any vapors or dust.[4]

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4][5][6][7][8]

  • When cleaning, be aware of the hazards associated with the cleaning agents used.

Troubleshooting Guides

Issue: Unexpected pressure increase in the system.

Possible Cause: Formation of polymeric this compound deposits, leading to partial or complete blockage of tubing, valves, or column frits.

Troubleshooting Steps:

  • Isolate the affected section: If possible, safely isolate the part of the system where the pressure increase is localized.

  • Visual Inspection: If the equipment is transparent or can be safely opened, visually inspect for any dark, tar-like deposits.

  • Solvent Flushing: Attempt to flush the system with a suitable solvent. Start with less aggressive solvents and progress to stronger ones if necessary (see the cleaning protocol below).

  • Mechanical Cleaning: If flushing is ineffective, mechanical removal of the deposit may be necessary for accessible parts. This should be done with caution to avoid damaging the equipment.

Issue: Reduced heat exchanger efficiency.

Possible Cause: A layer of polymerized this compound is insulating the heat exchange surfaces.

Troubleshooting Steps:

  • Monitor Temperatures: Log the inlet and outlet temperatures of both the process fluid and the heating/cooling medium to quantify the reduction in performance.

  • Initiate Cleaning Protocol: A "Clean-in-Place" (CIP) procedure is often the most effective way to remove fouling from heat exchangers.[2] This typically involves circulating cleaning solutions through the equipment.

  • Consider Off-Site Cleaning: For severe fouling, the heat exchanger may need to be taken offline for more intensive off-site cleaning, which can include submersion in cleaning agents and high-pressure jetting.[2]

Data and Protocols

Properties of this compound
PropertyValueReference
Molecular FormulaC23H38O2[9]
Molecular Weight346.5 g/mol [9]
IUPAC Name3-[(Z)-heptadec-8-enyl]benzene-1,2-diol[9]
CAS Number54954-20-0[9]
Experimental Protocol: Solvent Screening for Fouling Removal

Objective: To identify the most effective solvent for dissolving this compound-induced fouling.

Materials:

  • A sample of the fouling deposit.

  • A selection of solvents (e.g., isopropanol, acetone, ethyl acetate, toluene, N-methyl-2-pyrrolidone (NMP), and a mild acidic solution).

  • Small glass vials.

  • Vortex mixer.

  • Microscope.

Methodology:

  • Place a small, equal-sized sample of the fouling material into each vial.

  • Add 1 mL of a different solvent to each vial.

  • Cap the vials and vortex for 1 minute.

  • Let the vials stand for 1 hour at room temperature.

  • Visually inspect the vials for dissolution of the fouling material.

  • Use a microscope to examine any remaining solid particles to assess the extent of dissolution.

  • Rank the solvents based on their effectiveness in dissolving the fouling.

Experimental Protocol: Clean-in-Place (CIP) Procedure for Fouled Equipment

Objective: To provide a general procedure for cleaning equipment fouled with this compound deposits.

Materials:

  • The selected cleaning solvent (from the screening protocol).

  • A suitable pump and hoses for circulating the cleaning solution.

  • Personal Protective Equipment (PPE).

Methodology:

  • System Preparation: Safely drain all process fluids from the equipment to be cleaned.

  • Pre-Rinse: Flush the system with a compatible, less hazardous solvent (e.g., isopropanol) to remove any residual process material.

  • Cleaning Solution Circulation: Circulate the selected cleaning solvent through the fouled equipment. The circulation time and temperature will depend on the severity of the fouling and the chosen solvent. Monitor the process by observing the color of the circulating solvent.

  • Post-Rinse: Once the cleaning is complete, drain the cleaning solution and rinse the system thoroughly with a volatile solvent (e.g., isopropanol or acetone) to remove any residual cleaning agent.

  • Drying: Dry the equipment by passing a stream of inert gas (e.g., nitrogen) through it.

  • Inspection: Visually inspect the equipment to ensure all fouling has been removed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Equipment Fouling start Fouling Suspected (e.g., Increased Pressure, Reduced Flow) check_params Verify Operating Parameters (Temperature, Flow Rate, Pressure) start->check_params isolate Isolate Affected Equipment Section check_params->isolate inspect Visual Inspection for Deposits isolate->inspect solvent_flush Attempt Mild Solvent Flush inspect->solvent_flush Deposits Present cip Perform Clean-in-Place (CIP) Protocol solvent_flush->cip Ineffective reassess Re-evaluate Process Conditions (e.g., Temperature, pH, Oxygen Exposure) solvent_flush->reassess Effective disassemble Disassemble for Mechanical Cleaning cip->disassemble Ineffective cip->reassess Effective disassemble->reassess end Issue Resolved reassess->end

Caption: Troubleshooting workflow for equipment fouling.

Polymerization_Pathway Plausible Fouling Pathway for this compound catechol This compound (Soluble) semiquinone Semiquinone Radical catechol->semiquinone - e-, - H+ polymerization Polymerization catechol->polymerization oxidizing_agent Oxidizing Agent (e.g., O2, Metal Ions) quinone Quinone semiquinone->quinone - e-, - H+ quinone->polymerization fouling Insoluble Polymer (Fouling Deposit) polymerization->fouling

Caption: Plausible polymerization pathway leading to fouling.

Cleaning_Workflow Equipment Cleaning and Re-qualification Workflow start Isolate and Drain Fouled Equipment pre_rinse Pre-rinse with Compatible Solvent start->pre_rinse circulate_cleaner Circulate Cleaning Solution (Solvent/Chemical Agent) pre_rinse->circulate_cleaner post_rinse Post-rinse to Remove Cleaning Agent circulate_cleaner->post_rinse dry Dry with Inert Gas (e.g., Nitrogen) post_rinse->dry inspect Visual and/or Analytical Inspection dry->inspect re_qualify Re-qualify for Service inspect->re_qualify Clean fail Repeat Cleaning Cycle inspect->fail Not Clean fail->circulate_cleaner

Caption: Workflow for cleaning and re-qualifying fouled equipment.

References

Validation & Comparative

Heptadecenylcatechol Elicits a Stronger Allergic Response than Pentadecylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

Heptadecenylcatechol, a C17 catechol primarily found in poison oak, demonstrates a greater allergenicity compared to pentadecylcatechol, a C15 catechol characteristic of poison ivy and poison sumac. This heightened response is attributed to the longer alkyl side chain of this compound, which is believed to enhance its interaction with immune cells. While both compounds are potent allergens responsible for inducing allergic contact dermatitis, experimental evidence suggests a hierarchy in their ability to trigger an immune reaction.

Urushiol, the allergenic oleoresin in these plants, is a mixture of catechol congeners, with the length of the alkyl side chain being a key determinant of allergenicity. Studies have indicated that longer side chains generally correlate with a more robust allergic reaction.[1] This principle is supported by in vivo studies in humans, which have shown that the saturated components of urushiol, 3-n-pentadecylcatechol (PDC) and 3-n-heptadecylcatechol (HDC), are significant allergens.[2] Although less potent than their unsaturated counterparts (dienes and trienes), the difference in allergenicity between the C15 and C17 saturated catechols is notable.[2]

Comparative Allergenicity Data

While comprehensive quantitative data from head-to-head human clinical trials are limited in publicly available literature, preclinical studies and qualitative observations from human exposure consistently point towards the superior allergenic potential of this compound. The following table summarizes the key distinctions based on available information.

FeatureThis compound (C17)Pentadecylcatechol (C15)Reference
Primary Plant Source Western Poison OakPoison Ivy, Poison Sumac[1]
Relative Allergenicity HigherLower[1][2]
Potency (vs. dienes) Approximately 1/10th as activeApproximately 1/10th as active[2]

Experimental Protocols

The assessment of catechol allergenicity typically involves two primary experimental approaches: patch testing in human subjects and in vitro T-cell proliferation assays.

Patch Testing Protocol

Patch testing is the gold standard for diagnosing allergic contact dermatitis and quantifying the allergenic potential of a substance. A typical protocol for testing urushiol congeners involves the following steps:

  • Subject Selection: Volunteers with a known history of allergic reactions to poison ivy or poison oak are recruited.

  • Allergen Preparation: this compound and pentadecylcatechol are purified and diluted to various concentrations in a suitable vehicle, such as petrolatum.

  • Application: A small amount of each allergen at different concentrations is applied to small patches, which are then affixed to the subject's back.

  • Occlusion: The patches are left in place for 48 hours to allow for skin penetration and initiation of an immune response.

  • Reading: The patches are removed, and the test sites are evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 hours and again at 72 or 96 hours. The severity of the reaction is scored on a standardized scale.

T-Cell Proliferation Assay (Lymphocyte Transformation Test)

This in vitro assay measures the proliferation of T-lymphocytes in response to an allergen, providing a cellular-level assessment of sensitization.

  • Blood Collection: Peripheral blood is drawn from individuals previously sensitized to urushiol.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): The blood is processed to isolate PBMCs, which include T-cells.

  • Cell Culture: The PBMCs are cultured in a laboratory setting.

  • Antigen Stimulation: The cells are exposed to either this compound or pentadecylcatechol.

  • Proliferation Measurement: After a specific incubation period (typically several days), the proliferation of T-cells is measured. This is often done by adding a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye that is incorporated into the DNA of dividing cells. The amount of incorporated tracer or the dilution of the dye is proportional to the degree of T-cell proliferation.

Signaling Pathways and Experimental Workflows

The allergic response to both this compound and pentadecylcatechol is a Type IV delayed-type hypersensitivity reaction mediated by T-cells. The underlying signaling pathway and experimental workflows can be visualized as follows:

Allergenicity_Comparison_Workflow cluster_recruitment Subject Recruitment cluster_allergen_prep Allergen Preparation cluster_testing Experimental Assays cluster_data Data Analysis Subject Sensitized Individuals PatchTest Patch Testing Subject->PatchTest TCellAssay T-Cell Proliferation Assay Subject->TCellAssay HDC This compound (C17) HDC->PatchTest HDC->TCellAssay PDC Pentadecylcatechol (C15) PDC->PatchTest PDC->TCellAssay ReactionScores Reaction Scores PatchTest->ReactionScores ProliferationRates Proliferation Rates TCellAssay->ProliferationRates Comparison Comparative Analysis ReactionScores->Comparison ProliferationRates->Comparison

Experimental workflow for comparing catechol allergenicity.

T_Cell_Activation_Pathway cluster_initiation Initiation Phase cluster_activation T-Cell Activation cluster_response Effector Phase Catechol This compound or Pentadecylcatechol Haptenation Haptenation Catechol->Haptenation SkinProtein Skin Protein SkinProtein->Haptenation APC Antigen Presenting Cell (APC) (e.g., Langerhans Cell) Haptenation->APC TCR T-Cell Receptor APC->TCR Antigen Presentation NaiveTCell Naive T-Cell NaiveTCell->TCR ActivatedTCell Activated T-Cell TCR->ActivatedTCell Proliferation Clonal Expansion ActivatedTCell->Proliferation CytokineRelease Cytokine Release (e.g., IFN-γ, IL-17) ActivatedTCell->CytokineRelease Dermatitis Allergic Contact Dermatitis Proliferation->Dermatitis CytokineRelease->Dermatitis

Signaling pathway for catechol-induced allergic contact dermatitis.

References

Validation of a Novel HPLC-UV Method for Heptadecenylcatechol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of heptadecenylcatechol. The performance of this new method is compared against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method, a common alternative for catechol analysis. The experimental data herein is presented to support the validation and demonstrate the suitability of the new HPLC-UV method for reliable and routine analysis.

Comparative Analysis of Analytical Methods

The validation of the new HPLC-UV method was performed in accordance with the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4] A summary of the comparative performance between the new HPLC-UV method and a traditional GC-MS method is presented below.

Table 1: Comparison of Validation Parameters

Validation ParameterNew HPLC-UV MethodConventional GC-MS Method
Linearity (R²) 0.99950.9991
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD)
- Repeatability0.85%1.25%
- Intermediate Precision1.15%1.80%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity HighVery High
Analysis Time per Sample 15 minutes45 minutes (including derivatization)
Derivatization Required NoYes (Silylation)

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the comparative GC-MS method are provided below.

New HPLC-UV Method Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Isocratic elution with a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30°C.

  • Detection wavelength: 280 nm.

  • Injection volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent, evaporate to dryness, and reconstitute in the mobile phase.

Conventional GC-MS Method Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

2. Derivatization:

  • Evaporate the sample extract to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[6][7]

3. GC Conditions:

  • Carrier gas: Helium at a constant flow of 1 mL/min.

  • Oven temperature program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector temperature: 250°C.

4. MS Conditions:

  • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Mass range: m/z 50-550.

  • Ion source temperature: 230°C.

  • Transfer line temperature: 280°C.

Visualizations

Workflow for Analytical Method Validation

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Caption: General workflow for the development and validation of a new analytical method.

Hypothetical Signaling Pathway of this compound

This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Crosses EnzymeX Enzyme X CellMembrane->EnzymeX Activates PathwayA Signaling Pathway A EnzymeX->PathwayA Initiates PathwayB Signaling Pathway B EnzymeX->PathwayB Initiates ResponseA Cellular Response A (e.g., Anti-inflammatory) PathwayA->ResponseA ResponseB Cellular Response B (e.g., Cytotoxicity) PathwayB->ResponseB

Caption: A hypothetical signaling cascade initiated by this compound.

References

A Comparative Analysis of the Biological Effects of Urushiol Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of various urushiol congeners, the allergenic compounds found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac. Urushiol-induced allergic contact dermatitis is a significant public health concern, and understanding the varying potency and mechanisms of different urushiol structures is crucial for the development of effective prophylactic and therapeutic interventions.[1] This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the critical signaling pathways involved in the urushiol-mediated immune response.

Comparative Biological Activity of Urushiol Congeners

The inflammatory and sensitizing potential of urushiol is not uniform across all its structural variants. The length of the alkyl side chain and, more critically, the degree of unsaturation within that chain, are major determinants of biological activity.[2] Urushiol congeners are primarily categorized by the length of their alkyl chain (typically C15 or C17) and the number of double bonds (from 0 to 3).[3]

Table 1: Relative Sensitizing Potential of Urushiol Congeners in Human Patch Testing

The following table is synthesized from data investigating group reactions in individuals sensitive to poison ivy. It demonstrates the percentage of sensitized individuals who reacted to specific urushiol derivatives, providing a relative measure of their sensitizing potential.

Urushiol Congener/DerivativeNumber of Double BondsAlkyl Chain LengthPercentage of Positive Reactions in Sensitized Individuals (%)Reference
3-pentadecyl catechol0C15100[4]
4-pentadecyl catechol0C1538[4]
"Urushiol" dimethyl ether~2 (average)C15 (dienyl)33[4]
3-pentadecenyl-1'-veratrole1C1521[4]
3-methyl catecholN/AC114[4]
Hydrourushiol dimethyl ether0C1510[4]

Note: This data indicates that while the saturated 3-pentadecyl catechol elicited a reaction in all tested sensitized individuals, modifications to the catechol ring (methylation in "urushiol" dimethyl ether and hydrourushiol dimethyl ether) significantly reduce reactivity.

Table 2: Comparative Toxicity of Urushiol and Its Acetylated Derivative

Studies on the toxicological profile of urushiol have shown that chemical modification can significantly alter its toxicity. The following table compares the toxicity of free urushiol with its acetylated form in animal models.

CompoundAnimal ModelToxicity MetricObservationReference
Free UrushiolMiceLD50More toxic[5]
Acetylated UrushiolMiceLD50Substantially less toxic[5]
Free UrushiolRabbitsSkin IrritationGreater degree of irritation[5]
Acetylated UrushiolRabbitsSkin IrritationLess irritation[5]

Key Signaling Pathways in Urushiol-Induced Contact Dermatitis

Urushiol triggers a delayed-type hypersensitivity reaction (Type IV), which is a cell-mediated immune response.[1] The initiation of this cascade involves the interaction of urushiol with skin cells and the subsequent activation of T-lymphocytes.

Urushiol Haptenization and Antigen Presentation

Urushiol is a lipophilic molecule that readily penetrates the stratum corneum. In the epidermis, it is oxidized to a reactive quinone, which then acts as a hapten, covalently binding to endogenous skin proteins.[2] These modified proteins are taken up by Langerhans cells (antigen-presenting cells in the skin), processed, and presented to T-cells, initiating an immune response.[6]

Haptenization_and_Presentation Urushiol Urushiol (Lipophilic) StratumCorneum Stratum Corneum Urushiol->StratumCorneum Penetration Oxidation Oxidation Urushiol->Oxidation Epidermis Epidermis StratumCorneum->Epidermis Epidermis->Oxidation Quinone Reactive Quinone Oxidation->Quinone Hapten_Protein_Complex Hapten-Protein Complex Quinone->Hapten_Protein_Complex Binds to SkinProteins Skin Proteins SkinProteins->Hapten_Protein_Complex LangerhansCell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein_Complex->LangerhansCell Uptake & Processing TCell Naive T-Cell LangerhansCell->TCell Antigen Presentation SensitizedTCell Sensitized T-Cell TCell->SensitizedTCell Activation & Proliferation TCell_Inflammation SensitizedTCell Sensitized T-Cell (in skin) CytokineRelease Cytokine Release SensitizedTCell->CytokineRelease Re-exposure to Urushiol IL1 IL-1α, IL-1β CytokineRelease->IL1 TNFa TNF-α CytokineRelease->TNFa IL17_IL22 IL-17, IL-22 CytokineRelease->IL17_IL22 Inflammation Inflammation (Redness, Swelling, Blisters) IL1->Inflammation TNFa->Inflammation IL17_IL22->Inflammation MEST_Workflow cluster_sensitization Sensitization (Day 0) cluster_elicitation Elicitation (Day 5-7) Shave Shave Abdomen ApplySensitizer Apply Urushiol Congener (to abdomen) Shave->ApplySensitizer Wait Wait 5-7 Days ApplySensitizer->Wait MeasureBaseline Measure Baseline Ear Thickness ApplyChallenge Apply Urushiol Congener (to one ear) & Vehicle (to other ear) MeasureBaseline->ApplyChallenge MeasureSwelling Measure Ear Swelling (24, 48, 72h) ApplyChallenge->MeasureSwelling DataAnalysis Data Analysis & Comparison MeasureSwelling->DataAnalysis Calculate Change in Ear Thickness

References

Heptadecenylcatechol: A Potency Comparison with Other Haptens in Allergic Contact Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In the field of immunology and dermatology, understanding the potency of haptens—small molecules that can elicit an immune response—is critical for the development of therapeutics and diagnostics for allergic contact dermatitis (ACD). Heptadecenylcatechol, a component of urushiol, the allergenic mixture in poison ivy, is a well-known hapten. This guide provides a comparative analysis of its potency against other common haptens, supported by experimental data and detailed methodologies.

Unveiling the Potency of Haptens: The Local Lymph Node Assay

The murine Local Lymph Node Assay (LLNA) is the gold standard for assessing the skin sensitization potential of chemicals. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. The potency of a hapten is quantified by its EC3 value, which is the effective concentration required to induce a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a more potent sensitizer.

Quantitative Comparison of Hapten Potency

The following table summarizes the LLNA EC3 values for several well-characterized haptens, providing a quantitative framework for comparing their sensitizing potential. Due to the lack of a definitive EC3 value for a representative urushiol catechol, its potency is qualitatively assessed based on extensive clinical and experimental evidence.

HaptenEC3 Value (%)Potency Classification
Urushiol Catechols Not AvailableExtreme
(this compound/PDC)
2,4-Dinitrochlorobenzene (DNCB)0.07 - 0.15Extreme
p-Phenylenediamine (PPD)0.3Strong
Eugenol7.4Moderate
Cinnamic Aldehyde0.2Strong
Formaldehyde0.35Strong

Note: The potency classification is based on established schemes where EC3 < 1% is considered 'Extreme', 1% ≤ EC3 < 5% is 'Strong', 5% ≤ EC3 < 10% is 'Moderate', and EC3 ≥ 10% is 'Weak'.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA)

The LLNA is performed to determine the concentration of a test substance required to induce a threefold increase in the proliferation of draining lymph node cells compared to vehicle-treated controls (the EC3 value).

Methodology:

  • A minimum of four mice per group are used.

  • The test substance is applied daily for three consecutive days to the dorsal surface of each ear.

  • Control animals are treated with the vehicle alone.

  • On day 5, a solution of 3H-methyl thymidine is injected intravenously.

  • After five hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured using a β-scintillation counter.

  • The Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group.

  • The EC3 value is calculated by interpolation from the dose-response curve.

Signaling Pathways and Experimental Workflow

The development of allergic contact dermatitis is a complex immunological process. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing hapten potency.

ACD_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten (e.g., this compound) SkinProtein Skin Protein Hapten->SkinProtein Penetrates Skin & Binds HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake TCellPriming Naive T-Cell Priming & Proliferation LangerhansCell->TCellPriming Migration to Lymph Node & Antigen Presentation MemoryTCell Memory T-Cell TCellPriming->MemoryTCell Differentiation Hapten2 Hapten HaptenProtein2 Hapten-Protein Complex Hapten2->HaptenProtein2 Binds to Skin Protein MemoryTCell2 Memory T-Cell HaptenProtein2->MemoryTCell2 Antigen Presentation by APCs CytokineRelease Cytokine & Chemokine Release (IFN-γ, TNF-α) MemoryTCell2->CytokineRelease Activation Inflammation Inflammation (Dermatitis) CytokineRelease->Inflammation LLNA_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase AnimalAcclimation Animal Acclimation (e.g., CBA/J mice) DosePreparation Dose Preparation (Hapten in Vehicle) AnimalAcclimation->DosePreparation TopicalApplication Topical Application (Days 1, 2, 3) DosePreparation->TopicalApplication ThymidineInjection 3H-Thymidine Injection (Day 5) TopicalApplication->ThymidineInjection NodeExcision Lymph Node Excision ThymidineInjection->NodeExcision CellSuspension Single-Cell Suspension Preparation NodeExcision->CellSuspension ScintillationCounting β-Scintillation Counting CellSuspension->ScintillationCounting DataAnalysis Data Analysis (Stimulation Index & EC3) ScintillationCounting->DataAnalysis Hapten_Potency_Factors Potency Hapten Potency Reactivity Chemical Reactivity (Electrophilicity) Reactivity->Potency Penetration Skin Penetration (Lipophilicity) Penetration->Potency Metabolism Metabolic Activation (Prohapten to Hapten) Metabolism->Potency

A Comparative Guide to Heptadecenylcatechol-Induced Dermatitis Models and Their Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of heptadecenylcatechol-induced dermatitis models, primarily focusing on urushiol, the active component of poison ivy, with other commonly used models of allergic contact dermatitis (ACD). The aim is to assist researchers in selecting the most appropriate model for their studies by providing supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction to Allergic Contact Dermatitis Models

Allergic contact dermatitis is a T-cell-mediated type IV hypersensitivity reaction.[1] Animal models are crucial for understanding the pathophysiology of ACD and for the preclinical evaluation of novel therapeutics. The most common models utilize haptens such as this compound (a component of urushiol), oxazolone, and 2,4-dinitrofluorobenzene (DNFB) to induce a dermatitis that mimics the human condition. The reproducibility of these models is a critical factor for the reliability of experimental outcomes.

Comparison of Key Characteristics

The choice of an ACD model often depends on the specific research question, as different haptens can elicit distinct immune responses. Urushiol-induced models are particularly relevant for studying plant-based contact allergies, which are a significant cause of ACD in North America.[2]

FeatureThis compound (Urushiol) ModelOxazolone Model2,4-Dinitrofluorobenzene (DNFB) Model
Immune Response Primarily a Th2-biased immune response.[3]Induces a mixed Th1/Th2 response.[3]Predominantly a Th1-type response.
Pruritus (Itch) Induces significant and sustained scratching behavior, mimicking the itch in human poison ivy dermatitis.[4]Scratching behavior is present but may be less pronounced or have a different temporal pattern compared to urushiol.[4]Induces an inflammatory response, but itch is not always the most prominent feature.
Pathology Characterized by severe skin lesions, including significant epidermal thickening and infiltration of eosinophils and basophils.[5]Induces moderate epidermal thickening and a mixed inflammatory infiltrate.[5]Causes significant skin inflammation and epidermal thickening.[6]
Relevance Highly relevant for studying poison ivy and other urushiol-induced contact allergies.[3]A widely used, robust, and reproducible model for general studies of ACD.A classic and well-characterized model for studying the mechanisms of contact hypersensitivity.[2][4]

Quantitative Data Comparison

The following table summarizes quantitative data from various studies to allow for a cross-model comparison of inflammatory responses. It is important to note that absolute values can vary between laboratories and mouse strains.

ParameterThis compound (Urushiol) ModelOxazolone Model2,4-Dinitrofluorobenzene (DNFB) Model
Ear Swelling (Increase in thickness) Significant increase; can be sustained over multiple challenges.[7]Robust and reproducible increase in ear thickness, typically measured 24-48 hours post-challenge.[3][8]Significant increase in ear thickness, a hallmark of the DNFB-induced response.[6][9]
Epidermal Thickness (µm) ~89.8 ± 3.12[5]~43.2 ± 1.60[5]~80.8 ± 2.53[5]
Eosinophil & Basophil Aggregation (Cells/mm²) ~113.6 ± 4.7[5]~82.14 ± 2.0[5]~42.5 ± 2.2[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these models. Below are representative protocols for each model.

This compound (Urushiol)-Induced Dermatitis Model

This protocol is adapted from studies investigating urushiol-induced ACD in mice.[10]

  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Sensitization (Day 0):

    • Shave the abdominal skin of the mice.

    • Apply 100 µL of a 2% urushiol solution (dissolved in a 4:1 acetone:olive oil mixture) to the shaved abdomen.[10]

  • Challenge (Day 5 onwards):

    • Apply 20 µL of a 0.5% to 1% urushiol solution (in acetone) to both the dorsal and ventral surfaces of one ear.[7][10]

    • Repeat the challenge every 2-3 days for a chronic model.

  • Evaluation:

    • Measure ear thickness using a digital micrometer before and 24-48 hours after each challenge.

    • Score erythema and skin lesions visually.

    • Collect tissue for histological analysis and cytokine profiling.

Oxazolone-Induced Dermatitis Model

This is a widely used and well-established protocol for inducing ACD.[3][11]

  • Animals: BALB/c or C57BL/6 mice.

  • Sensitization (Day 0):

    • Shave the abdominal skin.

    • Apply 100-150 µL of a 2-5% oxazolone solution (in acetone or an acetone/olive oil mixture) to the shaved area.[3][12]

  • Challenge (Day 5-7):

    • Apply 20 µL of a 1-3% oxazolone solution to one ear.[11][12]

  • Evaluation:

    • Measure ear swelling 24-48 hours after the challenge.[12]

    • Assess skin inflammation through histology and measurement of inflammatory mediators.

2,4-Dinitrofluorobenzene (DNFB)-Induced Dermatitis Model

A classic model for studying contact hypersensitivity.[4][13]

  • Animals: BALB/c or C57BL/6 mice.

  • Sensitization (Day 0):

    • Shave the back or abdominal skin.

    • Apply 100 µL of a 0.5% DNFB solution (in 4:1 acetone:olive oil) to the shaved skin.[13]

  • Challenge (Day 5):

    • Apply 20 µL of a 0.2% DNFB solution to one ear.

  • Evaluation:

    • Measure the increase in ear thickness 24-48 hours post-challenge.[6]

    • Analyze cellular infiltrates and cytokine expression in the inflamed tissue.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological processes and experimental procedures can aid in understanding and implementing these models.

Experimental Workflow for Allergic Contact Dermatitis Models

G cluster_sensitization Sensitization Phase cluster_challenge Elicitation (Challenge) Phase cluster_evaluation Evaluation sensitization Day 0: Topical Application of Hapten (Urushiol, Oxazolone, or DNFB) on Abdominal/Back Skin challenge Day 5-7: Topical Application of the same Hapten on the Ear sensitization->challenge 5-7 days evaluation 24-48 hours Post-Challenge: - Measure Ear Swelling - Histological Analysis - Cytokine Profiling challenge->evaluation

Caption: General experimental workflow for inducing allergic contact dermatitis in mice.

IL-33/ST2 Signaling Pathway in Urushiol-Induced Dermatitis

G Urushiol Urushiol Exposure Keratinocytes Keratinocytes Urushiol->Keratinocytes induces stress IL33 IL-33 Release Keratinocytes->IL33 ST2 ST2 Receptor IL33->ST2 binds to DRG_Neuron Dorsal Root Ganglion (DRG) Neuron Itch Itch Sensation DRG_Neuron->Itch ST2->DRG_Neuron activates

Caption: Simplified IL-33/ST2 signaling pathway mediating itch in urushiol-induced dermatitis.

TSLP Signaling Pathway in Allergic Contact Dermatitis

G Allergen Allergen Exposure (e.g., Urushiol) Epithelial_Cells Epithelial Cells Allergen->Epithelial_Cells TSLP TSLP Release Epithelial_Cells->TSLP Dendritic_Cell Dendritic Cell TSLP->Dendritic_Cell activates T_Cell Naive T-Cell Dendritic_Cell->T_Cell presents antigen to Th2_Cell Th2 Cell Differentiation T_Cell->Th2_Cell Inflammation Allergic Inflammation Th2_Cell->Inflammation

Caption: TSLP-mediated signaling in the initiation of a Th2 response in allergic contact dermatitis.

Conclusion

The reproducibility of this compound-induced dermatitis models is generally considered to be high, particularly when detailed and consistent protocols are followed. These models offer a clinically relevant system for investigating the specific immune mechanisms of poison ivy dermatitis, characterized by a distinct Th2-biased inflammatory response and significant pruritus. In contrast, oxazolone and DNFB models, while also highly reproducible, induce different immune profiles and may be more suited for general screening or for studying Th1-dominant and mixed Th1/Th2 responses, respectively. The choice of model should, therefore, be carefully considered based on the specific aims of the research.

References

Correlating heptadecenylcatechol structure with biological activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of Heptadecenylcatechol and its Analogs in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of this compound and its structural analogs, with a focus on their cytotoxic and antioxidant properties. Due to the limited availability of specific data on this compound, this guide utilizes data from the closely related and well-studied urushiols, which are a mixture of catechols with C15 and C17 alkyl chains, including this compound. The structure-activity relationships (SAR) discussed are based on analogs with varying alkyl chain lengths and degrees of saturation.

Data Presentation: Comparative Biological Activity

The biological activity of long-chain alkyl catechols is significantly influenced by the nature of the alkyl side chain. The following tables summarize the available quantitative data on the cytotoxicity and antioxidant activity of these compounds.

Table 1: Cytotoxicity of Urushiol and its Analogs against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µg/mL)IC50 (µM)Citation
UrushiolMKN-45 (gastric cancer)MTT~15-[1]
UrushiolMKN-28 (gastric cancer)MTT~20-[1]
Urushiol VSW480 (colon cancer)MTT (24h)-33.1[2]
Urushiol VSW480 (colon cancer)MTT (48h)-14.7[2]
Urushiol VSW480 (colon cancer)MTT (72h)-10.2[2]
Bonediol (alkyl catechol)LNCaP (prostate cancer)SRB-1.0[3]
Bonediol (alkyl catechol)PC-3 (prostate cancer)SRB-5.0[3]
Bonediol (alkyl catechol)PC-3M (prostate cancer)SRB-5.0[3]

Note: Urushiol is a mixture of catechols with C15 and C17 side chains, including saturated, mono-, di-, and tri-unsaturated variants. Urushiol V is a specific analog with a C15:3 side chain. Bonediol is an alkyl catechol with a C12 side chain.

Table 2: Antioxidant Activity of Catechol Derivatives

CompoundAssayIC50 (µM)Citation
Catechol Thioether 2DPPH-[4]
Catechol Thioether 12DPPH-[4]
Prenylflavonoid 103DPPH5.2 - 10.9[5]
Prenylflavonoid 104DPPH5.2 - 10.9[5]
Prenylflavonoid 106DPPH5.2 - 10.9[5]

Note: The IC50 values for catechol thioethers were reported as highly active but not quantified in µM in the provided abstract. Prenylflavonoids containing a catechol moiety exhibit strong antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them using a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal amounts of protein are used in each assay.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA).

  • Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the untreated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent. The final concentration of DPPH is typically between 50 and 100 µM.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Biological Activity Assessment

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction cluster_antioxidant Antioxidant Activity cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with This compound Analogs cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_treatment Treatment with This compound Analogs ic50_determination->apoptosis_treatment Select active compounds caspase_assay Caspase-3 Activity Assay apoptosis_treatment->caspase_assay apoptosis_confirmation Confirmation of Apoptosis caspase_assay->apoptosis_confirmation dpph_assay DPPH Radical Scavenging Assay antioxidant_ic50 IC50 Determination dpph_assay->antioxidant_ic50 start Start start->cell_culture start->dpph_assay nfkB_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 p65/p50 (NF-κB) IkB->NFkB_p65_p50 Inhibition NFkB_translocation p65/p50 NFkB_p65_p50->NFkB_translocation Translocation IkB_p P-IκBα Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_translocation->DNA Gene_expression Inflammatory Gene Expression DNA->Gene_expression Catechol This compound Analogs Catechol->IKK Inhibition? Catechol->NFkB_translocation Inhibition?

References

Unraveling Heptadecenylcatechol: A Review of an Understudied Urushiol

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the current scientific literature reveals a significant gap in the independent validation of research concerning the specific biological activities and mechanisms of heptadecenylcatechol. While this compound is identified as a member of the urushiol family, notorious for its role in plant-induced allergic contact dermatitis, detailed experimental data comparable to well-studied catechols remains elusive. This guide summarizes the available information on this compound and its chemical relatives, highlighting the need for further investigation.

This compound is a naturally occurring alkylcatechol found in various plants, including those from the Toxicodendron genus (e.g., poison ivy) and Lithraea species.[1][2][3][4] Structurally, it consists of a catechol ring with a 17-carbon alkenyl side chain.[3] This lipophilic side chain is crucial for its interaction with cell membranes.[1] While the allergenic properties of urushiols, including this compound, are well-documented, a deep dive into their specific signaling pathways and quantitative biological activities is largely absent from published research.

Comparative Analysis: this compound vs. Other Catechols

A direct quantitative comparison of this compound with other catechols, such as the extensively researched Epigallocatechin gallate (EGCG), is not feasible due to the lack of published experimental data. The table below qualitatively outlines the differences in the state of research.

FeatureThis compoundEpigallocatechin gallate (EGCG)
Primary Research Focus Allergic contact dermatitis, presence in plants.[2][4]Anti-cancer, antioxidant, anti-inflammatory effects.[2]
Signaling Pathway Data Limited to general mechanisms of contact dermatitis.[2]Extensive data on pathways like NF-κB, MAPK, PI3K/AKT.[2]
Quantitative Data (e.g., IC50) Not readily available in public literature.Widely published for various biological targets.
Synthesis & Analogs Some synthesis methods for related urushiols are described.[1]Well-established synthesis and numerous analogs studied.
Known Biological Effects of Urushiols

The primary biological effect associated with this compound is its role as an allergen in contact dermatitis.[2][4] The mechanism involves its function as a hapten, where it binds to skin proteins, initiating an immune response.

Urushiol_Mechanism_of_Action This compound This compound HaptenProteinComplex HaptenProteinComplex This compound->HaptenProteinComplex Binds to LangerhansCell LangerhansCell HaptenProteinComplex->LangerhansCell Uptake by SkinProteins SkinProteins SkinProteins->HaptenProteinComplex TCell TCell LangerhansCell->TCell Presents Antigen to SensitizedTCell SensitizedTCell TCell->SensitizedTCell Becomes InflammatoryResponse InflammatoryResponse SensitizedTCell->InflammatoryResponse Triggers

Fig. 1: Simplified workflow of urushiol-induced contact dermatitis.
Experimental Protocols: A General Overview

Specific, detailed experimental protocols for this compound research are not available in the reviewed literature. However, the study of urushiols typically involves the following general methodologies:

  • Isolation and Purification: Solvent extraction from plant material (e.g., Lithraea caustica leaves), followed by chromatographic techniques to isolate specific urushiol congeners.[1]

  • Structural Elucidation: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to determine the chemical structure.[1]

  • Allergenicity Studies: Patch testing on animal models or human subjects to evaluate the potential for inducing contact dermatitis.

Potential Signaling Pathways of Interest

While not directly studied for this compound, research on other catechols and inflammatory processes suggests potential signaling pathways that could be relevant to its activity. These are presented here as areas for future research.

Potential_Signaling_Pathways This compound This compound NFkB NFkB This compound->NFkB Potential Modulation MAPK MAPK This compound->MAPK Potential Modulation TGFb TGFb This compound->TGFb Potential Modulation AMPK AMPK This compound->AMPK Potential Modulation

Fig. 2: Hypothesized signaling pathways for future this compound research.

Conclusion

The current body of scientific literature lacks independent, in-depth validation of the specific biological activities and mechanisms of action for this compound beyond its role in contact dermatitis. There is a clear need for foundational research to isolate or synthesize this compound in sufficient quantities for rigorous biological testing. Such studies would be essential to generate the quantitative data required for a meaningful comparison with other, more thoroughly investigated catechols. Until such research is published, a comprehensive and objective comparison guide with detailed experimental data remains an important but unfulfilled objective for the scientific community.

References

Benchmarking Heptadecenylcatechol's Skin Sensitizing Activity Against Known Irritants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The information herein is intended to guide research and development efforts by outlining the methodologies for assessing skin sensitization and providing a framework for comparative analysis.

Comparative Data on Skin Sensitizing Agents

The following table summarizes available quantitative data for known skin sensitizers. This data is primarily derived from the murine Local Lymph Node Assay (LLNA), a standard in vivo method for assessing skin sensitization potential. The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. The result is expressed as an EC3 value, which is the concentration of the chemical that induces a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a more potent sensitizer.

It is important to note the absence of heptadecenylcatechol in this table, highlighting a current data gap in publicly accessible research.

CompoundChemical StructureEC3 Value (%)Potency Classification
Urushiol (mixed congeners) A mixture of catechols with C15 or C17 side chainsNot uniformly reported due to variability of natural extracts. Individual congeners are potent sensitizers.Strong
Pentadecylcatechol Catechol with a saturated C15 alkyl side chainData not available in a standardized format, but is a known potent sensitizer.Strong
Hexyl Cinnamic Aldehyde A common fragrance allergen~6%Weak to Moderate
p-Phenylenediamine (PPD) A common component in hair dyesPotency is orders of magnitude greater than resorcinol.Strong
Resorcinol ~6%Weak

Experimental Protocols for Assessing Skin Sensitization

The following are detailed methodologies for key experiments used to evaluate the skin sensitization potential of chemical compounds, based on the Adverse Outcome Pathway (AOP) for skin sensitization.

In Vivo Method: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is the current standard in vivo method for assessing skin sensitization potential.[1]

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a test substance.[1][2] A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to a vehicle control.[2]

Methodology:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle, often acetone:olive oil (4:1 v/v). At least three concentrations of the test substance, a vehicle control, and a positive control are prepared.

  • Application: A defined volume of the test substance or control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes.

  • Sample Collection and Processing: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

  • Data Analysis: The incorporation of 3H-methyl thymidine is measured using a β-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per lymph node by the mean DPM of the vehicle control group. An SI ≥ 3 is considered a positive result. The EC3 value is calculated by interpolation from the dose-response curve.

In Chemico Method: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

The DPRA is an in chemico method that addresses the molecular initiating event of the skin sensitization AOP: the covalent binding of a chemical to skin proteins.[3][4]

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[3][4] The depletion of these peptides after incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).

Methodology:

  • Peptide and Test Substance Preparation: Solutions of cysteine- and lysine-containing peptides are prepared. The test substance is dissolved in a suitable solvent, typically acetonitrile, to a final concentration of 100 mM.

  • Incubation: The test substance is incubated with the cysteine and lysine peptides for 24 hours at a controlled temperature.

  • Analysis: The percentage of peptide depletion is determined by HPLC with UV detection.[5]

  • Data Interpretation: The mean cysteine and lysine depletion values are used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high. This classification helps to discriminate between sensitizers and non-sensitizers.

In Vitro Method: KeratinoSens™ Assay (OECD TG 442D)

The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the skin sensitization AOP: keratinocyte activation.[6][7]

Principle: This assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE).[8][9] Sensitizers induce the Nrf2 transcription factor, which activates the ARE and leads to the production of luciferase.

Methodology:

  • Cell Culture: KeratinoSens™ cells are cultured in 96-well plates.

  • Test Substance Exposure: The cells are exposed to 12 different concentrations of the test substance for 48 hours.[8]

  • Luciferase Activity Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured.

  • Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated. A chemical is classified as a sensitizer if it induces a statistically significant fold induction of 1.5 or greater at a concentration that does not cause significant cytotoxicity.

In Vitro Method: human Cell Line Activation Test (h-CLAT) (OECD TG 442E)

The h-CLAT is an in vitro method that addresses the third key event in the skin sensitization AOP: dendritic cell activation.[10][11][12][13]

Principle: The assay measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) following exposure to a test substance.[10][11] Upregulation of these markers is indicative of dendritic cell activation.

Methodology:

  • Cell Culture and Exposure: THP-1 cells are cultured and then exposed to at least eight different concentrations of the test substance for 24 hours.

  • Cell Staining: After exposure, the cells are stained with fluorescently labeled antibodies specific for CD54 and CD86.

  • Flow Cytometry Analysis: The expression levels of CD54 and CD86 are quantified using flow cytometry.

  • Data Interpretation: The relative fluorescence intensity (RFI) of the markers is compared to the vehicle control. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three replicate experiments.

Visualizing the Pathways and Processes

To further aid in the understanding of skin sensitization and the methods used for its assessment, the following diagrams have been generated.

G cluster_0 Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event: Covalent binding to skin proteins KE2 Key Event 2: Keratinocyte Activation MIE->KE2 Haptenated protein recognition KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Pro-inflammatory cytokine release KE4 Key Event 4: T-Cell Proliferation & Activation KE3->KE4 Antigen presentation in lymph node AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Inflammatory response upon re-exposure

Caption: The Adverse Outcome Pathway for skin sensitization.

G cluster_1 Integrated Testing Strategy (ITS) for Skin Sensitization cluster_KE1 Key Event 1 cluster_KE2 Key Event 2 cluster_KE3 Key Event 3 cluster_WoE Weight of Evidence Test_Substance Test Substance DPRA DPRA (in chemico) Peptide Reactivity Test_Substance->DPRA KeratinoSens KeratinoSens™ (in vitro) Keratinocyte Activation Test_Substance->KeratinoSens hCLAT h-CLAT (in vitro) Dendritic Cell Activation Test_Substance->hCLAT WoE_Analysis Weight of Evidence Analysis & Hazard Identification DPRA->WoE_Analysis KeratinoSens->WoE_Analysis hCLAT->WoE_Analysis

Caption: Integrated testing strategy for skin sensitization.

References

Safety Operating Guide

Safe Disposal of Heptadecenylcatechol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Heptadecenylcatechol, a compound belonging to the catechol family and a component of urushiol—the irritant in poison ivy—requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed protocols for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent skin contact, which can cause severe contact dermatitis.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended. A thickness of 0.11mm has a breakthrough time of 480 minutes for similar chemicals.[1] Always inspect gloves for damage before use and change them frequently.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A long-sleeved lab coat should be worn to protect against splashes.[1]

  • Respiratory Protection: When handling solid this compound or creating solutions, work in a fume hood to avoid inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

  • Waste Collection:

    • All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

    • Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled solid hazardous waste container.[1][2]

  • Labeling of Waste Containers:

    • Waste containers must be labeled with the words "Hazardous Waste."[4][5]

    • The label should also include "this compound Waste," the approximate concentration, the name of the principal investigator or instructor, and the date the waste collection began.[2]

  • Storage of Hazardous Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[5]

    • Ensure containers are kept tightly sealed except when adding waste.[4]

    • Liquid waste containers should be placed in secondary containment to prevent spills.[1]

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[6]

Spill Cleanup Procedure

In the event of a spill, immediate and thorough cleanup is crucial to prevent exposure and contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required PPE.

  • Contain the Spill:

    • For liquid spills: Absorb the spilled liquid with an inert absorbent material, such as vermiculite, sand, or paper towels.[1][7]

    • For solid spills: Carefully sweep or wipe up the solid material, avoiding the creation of dust.[7] If necessary, dampen the solid with water to prevent it from becoming airborne.[7]

  • Collect Contaminated Materials: Place all contaminated absorbent materials and cleaning supplies into a designated solid hazardous waste container.[1][2]

  • Decontaminate the Area:

    • Wash the spill area thoroughly with soap and water.[6] For surfaces that can tolerate it, a solution of rubbing alcohol or bleach can be effective at breaking down the oily residue.

    • Rinse the area with water. Confine the wash water and dispose of it as hazardous waste.[6]

Decontamination of Equipment and Glassware

All equipment and glassware that have come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the equipment or glassware with a solvent that can dissolve the catechol, such as acetone or ethanol. Collect this rinse as hazardous waste.

  • Thorough Washing: Wash the rinsed items with warm, soapy water.[2]

  • Final Rinse: Rinse thoroughly with deionized water.[2]

  • Drying: Allow to air dry completely before reuse.[2]

Quantitative Data Summary

PropertyValueSource
PPE Recommendation (Nitrile Gloves) 0.11mm thickness, 480-minute breakthrough time[1]
Toxicity (LC50 - Pimephales promelas for Catechol) 3.5 mg/l - 96h[6]
Urushiol Removal from Skin (at 10 minutes) 50% can be removed[8]
Urushiol Removal from Skin (at 30 minutes) Only 10% can be removed[8]

This compound Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Liquid this compound Waste B->C Experimentation D Solid this compound Waste (Gloves, Paper Towels, etc.) B->D Experimentation E Collect in Labeled, Sealed Liquid Hazardous Waste Container C->E F Collect in Labeled, Sealed Solid Hazardous Waste Container D->F G Store in Secondary Containment in Satellite Accumulation Area E->G F->G L Contact EHS for Pickup G->L H Spill Occurs I Absorb/Contain Spill H->I J Decontaminate Area I->J K Dispose of Cleanup Materials as Solid Hazardous Waste J->K K->F M Professional Waste Disposal Service L->M

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.